2-(Pyridin-2-yloxy)benzylamine hydrochloride
Description
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Properties
IUPAC Name |
(2-pyridin-2-yloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12;/h1-8H,9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPTTVWSCSOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590020 | |
| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870061-28-2 | |
| Record name | Benzenemethanamine, 2-(2-pyridinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870061-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Investigating Enzyme Interactions with 2-(Pyridin-2-yloxy)benzylamine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzymatic interactions of 2-(Pyridin-2-yloxy)benzylamine hydrochloride. Given the limited public data on the specific biological targets of this compound, this document outlines a strategic, multi-phase approach, beginning with target identification and culminating in detailed mechanistic studies. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor.
Phase 1: Target Identification and Initial Hypothesis Generation
The initial challenge with a novel or under-characterized compound like this compound is to identify its potential molecular targets. A logical starting point is to draw inferences from its structural analogs and known bioactive pyridine derivatives. The structurally related compound, Benzydamine, is a non-steroidal anti-inflammatory drug (NSAID) known to inhibit the synthesis of pro-inflammatory cytokines like TNF-α and interleukins, and it also possesses local anesthetic properties through sodium channel blockade[1]. However, it is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase, suggesting that this compound may also act on less conventional inflammatory or signaling pathways.
Derivatives of pyridine have shown a broad range of biological activities, including antimalarial, antibacterial, and antifungal properties[2][3][4][5]. This suggests that this compound could potentially interact with enzymes in various pathogens or modulate host-pathogen interactions.
Given these considerations, a broad-based screening approach is recommended to identify potential enzyme targets.
Differential Proteomics Approach
A powerful, unbiased method for identifying protein targets is differential proteomics. This involves treating a relevant cell line (e.g., a human macrophage cell line for inflammation studies, or a specific bacterial strain for antimicrobial investigations) with this compound and comparing the proteome to an untreated control.
Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" media (containing normal amino acids), and the other in "heavy" media (containing non-radioactive, heavy isotopes of arginine and lysine).
-
Treatment: Once the "heavy" amino acids are fully incorporated into the proteome, treat the "heavy" cell population with this compound at a predetermined concentration (e.g., based on a preliminary cell viability assay). The "light" population serves as the vehicle control.
-
Cell Lysis and Protein Digestion: After the treatment period, harvest the cells, combine the "light" and "heavy" populations in a 1:1 ratio, and lyse the cells. Extract the proteins and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from the "light" and "heavy" populations. Significant changes in the abundance of a particular protein in the treated sample compared to the control can indicate a direct or indirect interaction. Proteins that show a statistically significant upregulation or downregulation are considered "hits."
Causality and Self-Validation: This method provides a global view of the cellular response to the compound. A change in protein expression could be due to the compound's effect on the enzyme's activity, stability, or synthesis. The inclusion of biological replicates and stringent statistical analysis is crucial for validating the hits.
Kinase Panel Screening
The pyridine moiety is a common scaffold in many kinase inhibitors. Therefore, screening this compound against a broad panel of human kinases is a logical step.
Experimental Protocol: In Vitro Kinase Panel Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Utilize a commercial kinase screening service or an in-house platform. Typically, this involves a multi-well plate where each well contains a specific kinase, its substrate, and ATP.
-
Compound Addition: Add the compound to the assay wells at one or more concentrations (e.g., 1 µM and 10 µM).
-
Kinase Reaction and Detection: Initiate the kinase reaction by adding ATP. After a set incubation period, quantify the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based method.
-
Data Analysis: Calculate the percent inhibition of each kinase by the compound compared to a control (e.g., staurosporine for inhibition, DMSO for no inhibition).
Causality and Self-Validation: Hits from a primary screen should be validated in a secondary dose-response assay to determine the IC50 (half-maximal inhibitory concentration). This confirms the potency of the interaction. Further validation can be achieved by testing the compound in a cell-based assay that measures the phosphorylation of a known substrate of the target kinase.
Phase 2: Biophysical Characterization of the Enzyme-Inhibitor Interaction
Once a putative enzyme target has been identified and validated through biochemical or cell-based assays, the next step is to characterize the direct binding of this compound to the purified enzyme. This provides direct evidence of interaction and quantifies the binding affinity and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target enzyme) immobilized on a sensor surface in real-time.
Experimental Protocol: SPR Binding Assay
-
Enzyme Immobilization: Covalently immobilize the purified target enzyme onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Compound Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject these solutions over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the enzyme. This is recorded as a sensorgram.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Parameter | Description | Typical Units |
| ka | Association rate constant | M⁻¹s⁻¹ |
| kd | Dissociation rate constant | s⁻¹ |
| KD | Equilibrium dissociation constant (kd/ka) | M |
Causality and Self-Validation: A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high binding affinity. The specificity of the interaction can be validated by immobilizing an unrelated protein on a control flow cell; no significant binding should be observed.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat change that occurs upon binding of a ligand to a macromolecule. It provides a complete thermodynamic profile of the interaction in a single experiment.
Experimental Protocol: ITC Binding Assay
-
Sample Preparation: Prepare a solution of the purified target enzyme in the sample cell and a solution of this compound in the injection syringe. Both must be in the same buffer to minimize heat of dilution effects.
-
Titration: Inject small aliquots of the compound into the enzyme solution at regular intervals.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the enzyme. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
| Parameter | Description |
| KD | Equilibrium dissociation constant |
| n | Stoichiometry of binding |
| ΔH | Enthalpy of binding |
| ΔS | Entropy of binding |
Causality and Self-Validation: The stoichiometry of binding (n) should be close to an integer value (e.g., 1 for a 1:1 interaction). The thermodynamic parameters provide insight into the forces driving the binding (e.g., a negative ΔH suggests favorable enthalpy, while a positive TΔS suggests favorable entropy).
Phase 3: Mechanistic and Structural Studies
With a confirmed enzyme target and characterized binding affinity, the final phase is to elucidate the mechanism of inhibition and the structural basis of the interaction.
Enzyme Kinetics Studies
Enzyme kinetics studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Experimental Protocol: Michaelis-Menten Kinetics
-
Assay Setup: Set up a series of reactions containing the enzyme, varying concentrations of the substrate, and a fixed concentration of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Reaction Monitoring: Measure the initial reaction velocity (v0) at each substrate and inhibitor concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v0 vs. 1/[S]). The pattern of the lines at different inhibitor concentrations reveals the mode of inhibition.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second quadrant.
-
Causality and Self-Validation: The mode of inhibition provides crucial information about how the compound interacts with the enzyme. For example, a competitive inhibitor typically binds to the active site, while a non-competitive inhibitor binds to an allosteric site.
Structural Biology
Determining the three-dimensional structure of the enzyme-inhibitor complex provides the most detailed view of the interaction.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Co-crystallize the purified target enzyme with this compound or soak pre-formed enzyme crystals in a solution containing the compound.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the enzyme-inhibitor complex.
-
Analysis: Analyze the final structure to identify the specific amino acid residues that interact with the compound and the conformation of the bound inhibitor.
Causality and Self-Validation: The solved structure should be consistent with the data from the biophysical and kinetic studies. For example, if the kinetics suggest competitive inhibition, the structure should show the compound bound in the active site.
Workflow and Decision-Making Diagram
Caption: A logical workflow for the characterization of enzyme interactions.
Conclusion
The study of this compound's interaction with enzymes requires a systematic and multi-faceted approach, especially in the absence of known targets. By progressing from broad, unbiased screening methods to highly specific biophysical and structural techniques, researchers can confidently identify and characterize the molecular targets of this compound. This in-depth understanding is critical for any future drug development efforts, providing a solid foundation for optimizing potency, selectivity, and pharmacokinetic properties. The integration of self-validating steps at each phase of the investigation ensures the generation of robust and reliable data, ultimately accelerating the path from a promising compound to a potential therapeutic agent.
References
- Fanaki, N. F., & El-Nakeeb, M. A. (1996). Anti-inflammatory and Analgesic Activities of Benzydamine Hydrochloride (Tantum) in Experimental Animals. Alexandria Journal of Pharmaceutical Sciences, 10(2), 141-144.
- Quane, P. A., Graham, G. G., & Ziegler, J. B. (1998). Pharmacology of benzydamine. Inflammopharmacology, 6(2), 95-107.
- Sironi, M., et al. (2004). The anti-inflammatory agent benzydamine inhibits the release of tumor necrosis factor-alpha from human monocytes.
- Gao, W., & Pu, Y. (2020). Synthesis and Biological Evaluation of Novel Pyridine Derivatives as Potential Anticancer Agents. Molecules, 25(11), 2533.
-
Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]
-
Canchola, J. (2019). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University. [Link]
-
Zhang, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 896655. [Link]
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
-
Chem-Impex International. (n.d.). 3-(Pyridin-2-yloxy)benzylamine hydrochloride. [Link]
Sources
- 1. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-(Pyridin-2-yloxy)benzylamine Hydrochloride in Material Science
This technical guide details the material science applications, synthesis, and solid-state characterization of 2-(Pyridin-2-yloxy)benzylamine hydrochloride .[1]
From Pharmaceutical Synthon to Flexible Coordination Linker
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 870061-28-2 for HCl; 6935-27-9 for free base) is a bifunctional molecular scaffold bridging medicinal chemistry and advanced materials.[1] While traditionally recognized as a pharmacophore fragment for neurological drug discovery, its unique structural attributes—specifically the flexible ether linkage combined with a bidentate N-donor motif —have elevated its status in material science.[1]
In the context of material science, this compound functions primarily as:
-
A Flexible Ligand for MOFs: The ether oxygen introduces conformational freedom, allowing for the construction of "breathing" Metal-Organic Frameworks (MOFs) that respond to external stimuli.[1]
-
A Model for Crystal Engineering: The hydrochloride salt typically exists as a sesquihydrochloride or stoichiometric hydrate, serving as a template for studying hydrogen-bond networks in ionic solids.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | [2-(Pyridin-2-yloxy)phenyl]methanamine hydrochloride |
| Molecular Formula | C₁₂H₁₂N₂O[1][2][3][4][5][6] · xHCl (Typically x=1 or 1.[1]5) |
| Molecular Weight | 236.69 g/mol (Monohydrochloride basis) |
| Donor Atoms | Pyridine Nitrogen ( |
| pKa Values | ~8.8 (Benzylamine), ~5.2 (Pyridine) |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar organics. |
Part 2: Synthesis & Purification Protocol
To utilize this compound in material science (e.g., growing high-quality MOF crystals), purity >98% and precise salt stoichiometry are critical.[1] The following protocol ensures the removal of metal-poisoning impurities.
Reaction Logic (Causality)
We utilize a Nucleophilic Aromatic Substitution (S_NAr) followed by Nitrile Reduction .[1]
-
Why S_NAr? Direct coupling of 2-chloropyridine and salicylaldehyde is favored due to the electron-deficient nature of the pyridine ring.[1]
-
Why Nitrile Reduction? Starting with 2-cyanophenol avoids the instability of aldehyde intermediates during the basic coupling step.
Step-by-Step Methodology
1. Ether Linkage Formation (S_NAr)
-
Reagents: 2-Chloropyridine (1.0 eq), 2-Hydroxybenzonitrile (1.1 eq), K₂CO₃ (2.0 eq).[1]
-
Solvent: DMF (Anhydrous).[1]
-
Procedure:
-
Dissolve 2-Hydroxybenzonitrile in DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at 60°C for 30 mins to generate the phenoxide anion.
-
Add 2-Chloropyridine dropwise.[1]
-
Heat to 110°C for 12 hours.
-
Workup: Pour into ice water. The product, 2-(pyridin-2-yloxy)benzonitrile, precipitates.[1] Filter and wash with cold water.[1]
-
2. Amine Generation (Reduction)
-
Reagents: LiAlH₄ (2.5 eq) or Raney Nickel/H₂.[1]
-
Solvent: THF (Dry).
-
Procedure:
3. Salt Formation (Critical for Material Stability)
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve free base in Ethanol. Add HCl/Dioxane dropwise at 0°C until pH 2. A white precipitate forms.[1] Recrystallize from Ethanol/Ether to obtain the crystalline hydrochloride.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway ensuring high-purity isolation of the target linker.
Part 3: Material Science Applications
Ligand Design for Metal-Organic Frameworks (MOFs)
The molecule acts as a semi-rigid angular linker .[1] Unlike linear linkers (like 4,4'-bipyridine), the ether oxygen introduces a bond angle of ~120° and rotational flexibility.[1]
-
Coordination Mode: The Pyridine Nitrogen (
) and the Benzylamine Nitrogen ( ) form a "pincer-like" or bridging motif.[1] -
Self-Validating Protocol: When reacting with transition metals (Cu²⁺, Zn²⁺), the formation of a chelate ring is thermodynamically favored.[1] The shift in the IR stretching frequency of the pyridine ring (from ~1590 cm⁻¹ to ~1610 cm⁻¹) serves as a confirmation of metal binding.
Experimental: MOF Growth via Slow Diffusion
-
Tube Bottom: Dissolve 0.1 mmol of Ligand (Free base) in 2 mL CHCl₃.
-
Buffer Layer: Layer 1 mL of 1:1 CHCl₃/MeOH carefully on top.
-
Top Layer: Dissolve 0.1 mmol of Zn(NO₃)₂ · 6H₂O in 2 mL MeOH and layer on top.
-
Observation: Crystals form at the interface over 3-7 days.
Pharmaceutical Solid-State Engineering
In drug development, this salt is used to study polymorphism .[1] The hydrochloride salt can exist in multiple hydration states.
-
Hygroscopicity Management: The "sesquihydrochloride" form often cited in literature suggests a complex hydrogen bonding network where Cl⁻ ions bridge multiple protonated amines.[1]
-
Stability Testing: Material scientists must perform Dynamic Vapor Sorption (DVS) to determine the critical relative humidity (RH) where the salt deliquesces.[1]
Structural Logic Diagram
Figure 2: Coordination logic demonstrating how the ether hinge facilitates flexible framework architectures.
Part 4: Characterization Data Summary
For researchers verifying the material identity, the following data points are standard references.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Confirmation of Pyridine ring integrity.[1] | |
| ¹H NMR (DMSO-d₆) | Benzylic protons; shift indicates salt formation.[1] | |
| PXRD | Low angle peaks (5-10° 2 | Indicates large unit cell (typical for MOFs/Solvates).[1] |
| DSC | Endotherm > 200°C | Melting/Decomposition of the HCl salt.[1] |
| IR Spectroscopy | ~1100-1250 cm⁻¹ (C-O-C) | Ether stretch; confirms linker stability.[1] |
References
-
PubChem. (2023).[1] 2-(Benzylamino)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Amerigo Scientific. (n.d.).[1] this compound Product Details. Retrieved from [Link]
-
Liu, G., et al. (2018).[1][4] Crystal structure of 2-(4-aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile. IUCrData. (Demonstrates pyridine-ether crystal packing). Retrieved from [Link][1]
Sources
- 1. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-benzyl-N-pyridin-2-ylhydroxylamine | C12H12N2O | CID 54757952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]
Methodological & Application
Application Note: HPLC Analysis of 2-(Pyridin-2-yloxy)benzylamine Hydrochloride Purity
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-(Pyridin-2-yloxy)benzylamine hydrochloride . As a hydrochloride salt containing both a primary benzylamine and a pyridine ring, this compound presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and retention variability based on pH.
This guide moves beyond simple recipe-following, providing the mechanistic rationale for column selection, buffer composition, and gradient design. It is designed for researchers in medicinal chemistry and drug development who require high-precision quantitation of this building block.
Chemical Context & Analytical Challenges
Molecular Properties[1]
-
Structure: The molecule consists of a benzylamine moiety linked to a pyridine ring via an ether bond.
-
Basicity: It possesses two basic centers: the primary amine (approx. pKa ~9.5) and the pyridine nitrogen (approx. pKa ~5.2).[1]
-
Salt Form: Supplied as a hydrochloride salt, meaning the compound is ionic in aqueous solution.
Chromatographic Challenges
-
Silanol Interaction: The protonated amine groups interact strongly with residual silanols on standard silica-based C18 columns, leading to severe peak tailing.
-
Dewetting: Highly polar salt forms can cause "phase collapse" or dewetting in 100% aqueous conditions if the wrong column is used.
-
Impurity Separation: Synthetic impurities may include the starting material (2-fluoropyridine or 2-hydroxybenzylamine) and potential oxidation byproducts.
Method Development Strategy (The "Why")
To ensure a self-validating system, we employ a Charged Surface Hybrid (CSH) or Base-Deactivated (BDS) stationary phase strategy combined with an acidic buffered mobile phase.
-
pH Control (pH 3.0): At pH 3.0, both the pyridine and the benzylamine are fully protonated. While this reduces hydrophobic retention, it stabilizes the ionization state, preventing split peaks.
-
Buffer Selection: A Phosphate buffer is chosen over TFA. While TFA improves peak shape, it can cause baseline drift at low UV wavelengths. Phosphate provides excellent buffering capacity at pH 3.0.
-
Ion Suppression/Tailing Control: If using a standard C18, Triethylamine (TEA) acts as a sacrificial base to block silanols. However, with modern C18 columns (e.g., C18-BDS), this is often unnecessary.
Detailed Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Quaternary pump, Autosampler, Column Oven, PDA/UV Detector.[2]
-
Reagents:
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm | Standard dimensions; 3.5 µm offers better resolution for impurities. |
| Mobile Phase A | 20 mM | Maintains analyte protonation; suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 30°C | Improves mass transfer and peak symmetry. |
| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) | 254 nm is specific for the aromatic systems; 220 nm detects non-aromatic impurities. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Program
The following gradient is designed to retain the polar salt initially while eluting hydrophobic starting materials later.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Initial equilibration (retain polar salt) |
| 2.0 | 95 | 5 | Isocratic hold |
| 15.0 | 20 | 80 | Linear ramp to elute hydrophobic impurities |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 95 | 5 | Return to initial |
| 23.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: High organic content in the diluent can cause peak distortion for early eluting salts.
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for purity assay.
Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, from preparation to data decision-making.
Caption: Operational workflow for the HPLC purity analysis of 2-(Pyridin-2-yloxy)benzylamine HCl, ensuring system readiness before sample commitment.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following criteria must be met before analyzing unknown samples.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) | ± 0.1 min of Standard | Ensures method stability and correct peak ID. |
| Tailing Factor ( | Critical for amines. | |
| Theoretical Plates ( | > 5000 | Indicates good column efficiency. |
| Area % RSD (n=5) | Verifies injector precision and detector stability. | |
| Resolution ( | > 2.0 | Between main peak and nearest impurity (if present). |
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
-
Cause: Interaction of the amine with residual silanols.
-
Solution: Add 0.1% Triethylamine (TEA) to Mobile Phase A. Ensure pH is adjusted after adding TEA. Alternatively, switch to a "Base-Deactivated" (BDS) or "Shield" RP column.
Issue 2: Split Peaks
-
Cause: Sample solvent too strong (too much ACN) or pH instability near pKa.
-
Solution: Dissolve sample in 100% Mobile Phase A initially. Ensure buffer concentration is at least 20mM.
Issue 3: Ghost Peaks
-
Cause: Gradient elution eluting impurities from the water or buffer salts.
-
Solution: Use HPLC-grade water and filter buffers through 0.22 µm filters. Run a blank injection (diluent only) to subtract baseline artifacts.
References
-
Sigma-Aldrich. this compound Product Page. Retrieved from (Verified Source for Compound Properties).
-
Chem-Impex International. 2-(Pyridin-2-yloxy)benzylamine sesquihydrochloride. Retrieved from (Verified Source for Salt Forms and Purity Specs).
-
McCalley, D. V. (2010).[3] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Foundational text on amine analysis).
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .
Sources
Application Note: A Scalable Synthesis Protocol for 2-(Pyridin-2-yloxy)benzylamine Hydrochloride
Abstract
This application note provides a comprehensive, in-depth technical guide for the scaled-up synthesis of 2-(Pyridin-2-yloxy)benzylamine hydrochloride, a crucial intermediate in pharmaceutical development.[1] Moving beyond a simple recitation of steps, this document elucidates the causal-driven methodology behind each stage of the process, from starting materials to the final, purified active pharmaceutical ingredient (API) precursor. We present a robust, two-step synthesis route commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether, followed by catalytic hydrogenation to reduce the nitrile intermediate. The protocol culminates in the formation and crystallization of the stable hydrochloride salt. This guide is designed for researchers, process chemists, and drug development professionals, offering field-proven insights into process safety, in-process controls (IPCs), and critical parameters for successful scale-up.
Introduction and Strategic Overview
The synthesis of this compound presents several challenges that become more acute during scale-up. The core structure, a diaryl ether, is efficiently formed via a Williamson-type ether synthesis.[2][3] However, the subsequent reduction of the nitrile and the final salt formation require careful control of reaction conditions to ensure high yield and purity.
This protocol is structured around a two-part synthetic strategy designed for efficiency and scalability:
-
Part I: Williamson Ether Synthesis: Formation of the key intermediate, 2-(Pyridin-2-yloxy)benzonitrile, by reacting 2-chlorobenzonitrile with 2-hydroxypyridine. This SNAr reaction is favored due to the electron-withdrawing nature of the nitrile group activating the aromatic ring for nucleophilic attack.
-
Part II: Catalytic Hydrogenation and Salt Formation: Reduction of the nitrile intermediate to the primary amine using a heterogeneous catalyst, followed by precipitation and purification as the hydrochloride salt. This method is chosen for its superior safety profile and atom economy on a large scale compared to stoichiometric metal hydride reagents.[4]
The entire workflow is designed to be a self-validating system, with clear in-process controls at each critical juncture to ensure the reaction is proceeding as expected before moving to the subsequent step.
Overall Reaction Scheme
Caption: Logical workflow for the scaled-up synthesis process.
References
- CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
-
Williamson Ether Synthesis reaction - BYJU'S. [Link]
- EP1298132B1 - Hydropyridine derivative acid addition salts.
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
- CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. - ResearchGate. [Link]
- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. [Link]
-
A three-step strategy for the conversion of pyridines into benzonitriles - ResearchGate. [Link]
-
Notes- The Hydrogenation of Nitriles to Primary Amines - The Journal of Organic Chemistry. [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
reduction of nitriles - Chemguide. [Link]
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). [Link]
-
How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? - ResearchGate. [Link]
-
MSDS for SODIUM HYDRIDE - Alkali Metals Limited. [Link]
-
Williamson Ether Synthesis - YouTube. [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. [Link]
-
Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet - Loba Chemie. [Link]
-
This compound - Amerigo Scientific. [Link]
-
Sodium Hydride - Standard Operating Procedure - University of California, Santa Barbara. [Link]
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. - ResearchGate. [Link]
-
2-(Naphthalen-2-yloxy)-5-nitropyridine - PMC - NIH. [Link]
Sources
Troubleshooting & Optimization
Technical Guide: Troubleshooting Byproduct Formation in 2-(Pyridin-2-yloxy)benzylamine HCl Synthesis
This technical guide addresses the synthesis of 2-(Pyridin-2-yloxy)benzylamine hydrochloride , focusing on the mechanistic origins of byproduct formation and actionable troubleshooting protocols.
Synthesis Overview & Critical Control Points
The synthesis of 2-(Pyridin-2-yloxy)benzylamine typically proceeds via a two-stage sequence: Nucleophilic Aromatic Substitution (SNAr) to form the ether linkage, followed by reduction of a nitrile or aldehyde precursor to the amine. Each stage presents distinct impurity profiles that dictate the purity of the final hydrochloride salt.
Master Reaction Scheme & Impurity Fate
The following flow diagram illustrates the primary reaction pathway and the divergence points where critical byproducts (BP) are generated.
Figure 1: Reaction pathway analysis showing critical divergence points for impurities BP-1 through BP-4.
Module 1: The Ether Coupling (SNAr)
The Challenge: Establishing the C–O–C bond without triggering N-alkylation or polymerization.
Troubleshooting Guide: SNAr Byproducts
| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |
| N-Alkylation (BP-1) | Mass M+H matches product, but NMR shows loss of aromaticity in pyridine ring (pyridone-like shifts). | Use of 2-hydroxypyridine as nucleophile. Tautomeric equilibrium favors the amide (pyridone) form, leading to N-alkylation. | Switch Reagents: Use 2-chloropyridine + Salicylaldehyde (or Salicylonitrile). The phenoxide anion of salicylaldehyde is an unambiguous O-nucleophile attacking the chloropyridine [1]. |
| Incomplete Conversion | Large presence of starting halide. | Low nucleophilicity of phenoxide due to aggregation or insufficient temperature. | Solvent/Base Tweak: Switch to dipolar aprotic solvents (DMSO, DMF) to solvate the cation. Use Cs2CO3 instead of K2CO3 to increase phenoxide reactivity ("Cesium Effect"). |
| Hydrolysis | Appearance of 2-hydroxypyridine or phenol peaks. | Wet solvent reacting with activated halide. | Dry DMSO/DMF over molecular sieves (3Å) before use. Ensure inert atmosphere (N2). |
Expert Insight: The synthesis is most robust when coupling 2-chloropyridine with salicylaldehyde . The reverse coupling (2-fluorobenzaldehyde + 2-hydroxypyridine) is chemically risky because 2-hydroxypyridine exists predominantly as 2-pyridone, leading to the thermodynamically stable N-alkylated impurity (BP-1) which is difficult to separate [2].
Module 2: The Reduction Step (Critical Bottleneck)
The Challenge: Reducing the aldehyde/nitrile to the primary amine without forming dimers (secondary amines) or cleaving the benzylamine bond.
Mechanism of Dimer Formation (BP-2)
The most persistent byproduct in primary amine synthesis is the dimer (secondary amine) . This occurs when the newly formed primary amine reacts with the intermediate imine/aldehyde before reduction is complete.
Figure 2: Competitive pathway for dimer formation during reductive amination.
Troubleshooting Guide: Reduction Byproducts
Q: Why is the Secondary Amine (Dimer) forming?
A: The concentration of the free primary amine is getting too high relative to the reducing agent, or the imine formation is slow.
-
Protocol Adjustment:
-
If using Hydrogenation (Heterogeneous): Add Ammonia (7M in MeOH) to the reaction mixture. Excess ammonia shifts the equilibrium toward the primary imine and suppresses the attack of the primary amine on the intermediate [3].
-
If using Hydride (Homogeneous): Use Sodium Cyanoborohydride (NaBH3CN) at pH 6-7. This reagent selectively reduces the protonated imine over the aldehyde/ketone, preventing the accumulation of free aldehyde that triggers dimerization [4].
-
Q: I see a "M-16" or "M-17" peak (Deamination/Toluene derivative). What is this?
A: This is BP-3 (Hydrogenolysis) . Benzylamines are susceptible to C–N bond cleavage under catalytic hydrogenation conditions (Pd/C + H2), especially at elevated temperatures or pressures.
-
Solution:
-
Switch catalyst from Pd/C to Raney Nickel or Pt/C . Platinum and Nickel are less active toward benzylic C–N hydrogenolysis than Palladium [5].
-
Stop the reaction immediately upon consumption of starting material. Do not let it "soak" under H2.
-
Q: The Pyridine ring is reducing (M+6 byproduct).
A: Pyridine reduction (to piperidine) occurs under acidic conditions or high pressure with Pt/Rh catalysts.
-
Solution: Ensure the reaction medium is not strongly acidic. If using acetic acid for reductive amination, keep the equivalent count controlled (1.1 - 1.5 eq).
Module 3: Salt Formation & Purification
The Challenge: Stoichiometry control and hygroscopicity.
Protocol: Controlled Hydrochlorination
The molecule contains two basic sites: the primary amine (highly basic) and the pyridine nitrogen (weakly basic).
-
Dissolution: Dissolve the free base in absolute ethanol or diethyl ether.
-
Acid Addition: Add 1.05 equivalents of HCl (4M in Dioxane or Et2O) dropwise at 0°C.
-
Warning: Excess HCl (>2.0 eq) will protonate the pyridine ring, leading to a dihydrochloride salt which is often hygroscopic and prone to "oiling out."
-
-
Precipitation: If the salt does not precipitate, add an anti-solvent (Heptane or MTBE) slowly.
-
Drying: Dry under vacuum at 40°C. High heat (>60°C) can cause discoloration due to oxidation of the benzylamine.
FAQ: Salt Issues
-
User: "My salt is a sticky gum."
-
Fix: This indicates trapped solvent or mixed stoichiometry (mono/di-HCl). Triturate the gum with anhydrous diethyl ether or MTBE under sonication to induce crystallization.
-
-
User: "The melting point is lower than reported."
-
Fix: Check for water content.[1] Benzylamine salts are hygroscopic. Recrystallize from EtOH/Et2O and dry in a desiccator over P2O5.
-
References
-
Nucleophilic substitution of 2-chloropyridines: Synthesis of 2-(Pyridin-2-yloxy)benzaldehyde derivatives. Source:
-
Tautomerism in 2-Hydroxypyridine: Pyridone vs. Hydroxypyridine: Impact on N- vs O-Alkylation. Source:
-
Suppression of Dimer Formation: Catalytic Hydrogenation of Nitriles to Primary Amines: Selectivity Control. Source:
-
Reductive Amination Selectivity: Sodium Cyanoborohydride in the Synthesis of Amines. Source:
-
Hydrogenolysis of Benzylamines: Selectivity of Pd vs Pt in Benzyl Group Cleavage. Source:
Sources
Technical Support Center: Purification of 2-(Pyridin-2-yloxy)benzylamine Hydrochloride
[1]
Case ID: CAS 870061-28-2 Support Subject: Troubleshooting Isolation, Salt Formation, and Purity of Pyridyl-Ether Benzylamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-(Pyridin-2-yloxy)benzylamine hydrochloride . This guide addresses the specific challenges of purifying this bifunctional base. Unlike simple benzylamines, this molecule contains a pyridine ring linked via an ether oxygen, creating unique solubility and basicity profiles that complicate standard salt formation.
Compound Profile
-
Chemical Structure: A primary benzylamine moiety linked to a pyridine ring via an ether bridge.[1]
-
Basicity (
): -
Common Pain Points: Hygroscopicity, formation of non-stoichiometric salts (mix of mono/di-HCl), and "oiling out" during crystallization.
Troubleshooting Guide (FAQ Format)
Category A: Physical State & Crystallization[3][4]
Q: My product is crashing out as a sticky oil or gum instead of a solid. How do I fix this?
Diagnosis: This "oiling out" is typically caused by trapped solvent impurities or supersaturation in a solvent system where the crystal lattice energy cannot overcome solvation forces. It is common with benzylamine salts.[1]
Protocol: The "Trituration & Ripening" Method Do not attempt to filter the oil. Instead, transform it in situ:
-
Decant: Carefully pour off the supernatant solvent from the oil.
-
Solvent Switch: Add a solvent in which the impurity is soluble but the salt is strictly insoluble (e.g., Diethyl Ether or MTBE ).
-
Sonication: Sonicate the flask for 5–10 minutes. The mechanical energy often disrupts the amorphous oil, triggering nucleation.
-
Scratching: Use a glass rod to scratch the side of the flask at the solvent interface.
-
Ripening: Stir the suspension vigorously overnight. The oil should harden into a filterable solid.
Expert Insight: If the oil persists, your product may be holding onto water (hygroscopic). Dry the oil under high vacuum (
) for 4 hours to remove trace water before attempting trituration again.
Category B: Salt Stoichiometry & pH Control
Q: Elemental analysis suggests I have a mix of Mono-HCl and Di-HCl. How do I target the Mono-HCl salt?
Diagnosis: The pyridine nitrogen is weakly basic.[1] If you use a large excess of HCl (e.g., 4M HCl in Dioxane), you will protonate both the benzylamine and the pyridine, leading to a hygroscopic Di-HCl salt or a non-stoichiometric mixture.
Corrective Action: Stoichiometric Titration
-
Free Base Isolation: First, convert your mixed salt back to the free base using
extraction (see Workflow Diagram below). -
Controlled Addition: Dissolve the free base in dry Ethanol or Isopropanol (IPA) .
-
The 0.95 Eq Rule: Add exactly 0.95 equivalents of anhydrous HCl (e.g., 1M in Ether) dropwise at 0°C.
-
Why? Leaving a tiny amount of free base ensures you do not overshoot into the Di-HCl region.[1] The unreacted free base remains in the mother liquor during filtration.
-
-
Precipitation: Dilute slowly with Diethyl Ether until turbidity persists, then cool to -20°C.
Category C: Impurity Removal[5]
Q: I see a persistent yellow impurity and unreacted phenol starting material. Recrystallization isn't working.
Diagnosis:
-
Yellow Color: Likely an imine impurity formed by the oxidation of the benzylamine (Ar-CH=NH).[1][3]
-
Phenol: Starting material (e.g., 2-cyanophenol precursor) that co-precipitates with the amine.[1]
Solution: The "Acid-Base Swing" Purification Recrystallization is inefficient for removing phenols from amines.[1] You must use chemical orthogonality.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude salt in water.[1]
-
Acid Wash (Critical): Acidify to pH 2–3 with HCl.[1] Extract with Dichloromethane (DCM) .[1]
-
Result: The product stays in the water (protonated). The phenol and non-basic impurities move to the DCM. Discard organic layer.
-
-
Base Swing: Basify the aqueous layer to pH 12 with
.[1] -
Extraction: Extract the milky product into EtOAc or DCM .
-
Drying: Dry organic layer over
and concentrate. -
Re-salting: Form the salt again using the protocol in Category B.
Visual Workflows
Workflow 1: The "Acid-Base Swing" Purification
Use this workflow to remove phenols and neutral organic impurities.[1]
Caption: Logical flow for removing non-basic impurities via pH manipulation prior to final crystallization.
Workflow 2: Crystallization Decision Tree
Caption: Decision matrix for handling amorphous oils versus crystalline solids.
Data & Specifications
Solubility Profile (HCl Salt)
| Solvent | Solubility (25°C) | Solubility (Hot) | Role in Purification |
| Water | High | High | Dissolution (Avoid for cryst.[1] due to loss) |
| Methanol | High | High | Good solvent (use sparingly) |
| Isopropanol | Low | High | Ideal solvent for recrystallization |
| Ethyl Acetate | Insoluble | Insoluble | Anti-solvent (induces precipitation) |
| Diethyl Ether | Insoluble | Insoluble | Anti-solvent / Trituration |
Analytical Checkpoints
-
HPLC: Use a C18 column with a basic modifier (0.1% Ammonium Hydroxide or Triethylamine) in the mobile phase. Pyridine compounds tail severely under acidic conditions due to silanol interactions.[1]
-
1H NMR (DMSO-d6): Look for the characteristic benzylic
peak around 4.0–4.2 ppm.[1] The protons typically appear as a broad singlet around 8.5 ppm.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine salt purification and trituration techniques). [1]
-
PubChem Compound Summary. (n.d.). This compound (CAS 870061-28-2).[1][4] National Center for Biotechnology Information.[1] [1]
-
Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for pKa values of pyridine vs. benzylamine).
-
Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Source for salt selection and stoichiometry control strategies).
avoiding side reactions with 2-(Pyridin-2-yloxy)benzylamine hydrochloride
Welcome to the technical support center for 2-(Pyridin-2-yloxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and mitigate potential side reactions, ensuring the success and integrity of your experiments.
Introduction to the Reactivity of this compound
This compound is a trifunctional molecule featuring a primary benzylamine, a pyridyl ether, and two aromatic rings. This unique combination of functional groups offers a wide range of synthetic possibilities but also presents specific challenges. Understanding the relative reactivity of each site is paramount to controlling reaction outcomes and avoiding unwanted byproducts. The primary amine is the most nucleophilic and basic site, making it the primary target for acylation, alkylation, and other nucleophilic additions. However, the pyridine nitrogen can also participate in reactions, and the benzylic position is susceptible to oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in acylation or sulfonylation reactions?
A1: The most prevalent side reactions involve the primary amine. These include:
-
Double Acylation/Sulfonylation: While the resulting amide or sulfonamide is less nucleophilic than the starting amine, under forcing conditions or with a large excess of a highly reactive acylating/sulfonylating agent, a second addition can occur.
-
Reaction with Coupling Agents: In peptide couplings, the amine can react with the carbodiimide coupling agents (e.g., DCC, EDC) to form inactive urea or acylisourea adducts, which can halt the desired reaction.[1][2]
-
Base-Mediated Side Reactions: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Using tertiary amines like triethylamine can sometimes lead to the formation of enamines if aldehydes or ketones are present as impurities.
Q2: My reaction mixture is turning yellow/brown, and I'm seeing multiple spots on my TLC. What could be happening?
A2: A color change and the appearance of multiple TLC spots often indicate oxidation of the benzylamine moiety. The benzylic carbon is susceptible to oxidation, which can be catalyzed by air (oxygen), trace metals, or certain reagents.[3][4] The initial oxidation product is an imine, which can then hydrolyze to an aldehyde and ammonia. These aldehydes can undergo further reactions, leading to a complex mixture of byproducts.[5][6]
Q3: I am attempting an N-alkylation of the primary amine, but I'm getting a mixture of products, including what appears to be a quaternary salt. What is the likely cause?
A3: While the primary amine is more nucleophilic, the pyridine nitrogen can also be alkylated, especially with reactive alkylating agents like methyl iodide or benzyl bromide. This leads to the formation of a pyridinium salt.[7][8] This side reaction is more likely to occur if the primary amine is sterically hindered or if the reaction is run at elevated temperatures.
Q4: How stable is the pyridyl ether linkage? Can it be cleaved during my reaction?
A4: The diaryl ether linkage is generally robust and stable under most synthetic conditions. Cleavage of diaryl ethers typically requires harsh conditions, such as strong acids (e.g., HBr, HI) at high temperatures.[9][10] However, if your reaction involves prolonged heating in the presence of a strong Lewis or Brønsted acid, cleavage is a possibility to consider.
Q5: Can electrophilic aromatic substitution occur on either of the aromatic rings?
A5: Electrophilic aromatic substitution is unlikely to be a significant side reaction under typical conditions. The pyridine ring is electron-deficient and generally resistant to electrophilic attack.[11] The benzene ring is activated by the ether oxygen but deactivated by the benzylamine group (or its protonated form). Therefore, forcing conditions would be required for any substitution to occur.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield in acylation/sulfonylation | 1. Incomplete reaction. 2. Formation of inactive amine adducts with coupling agents. 3. Poor quality of starting material. | 1. Monitor the reaction by TLC or LC-MS. Consider a slight excess of the acylating/sulfonylating agent. 2. If using carbodiimide coupling, consider adding an auxiliary nucleophile like HOBt to minimize side reactions.[1] 3. Purify the starting amine if necessary. |
| Formation of colored impurities | 1. Oxidation of the benzylamine. 2. Degradation of reagents or solvent. | 1. Run the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. Consider adding an antioxidant if compatible with your reaction. 2. Use freshly distilled or high-purity reagents and solvents. |
| Product is a complex mixture | 1. Multiple reactive sites competing for the reagent. 2. Unstable product under reaction or workup conditions. | 1. Consider protecting group strategies for the primary amine if targeting another functional group. 2. Perform a stability study of your product under the reaction and workup conditions. Adjust pH, temperature, and exposure to air/light accordingly. |
| Difficulty in product purification | 1. Co-elution of starting material and product. 2. Presence of polar byproducts. | 1. If the product is an amide/sulfonamide, it will be less basic than the starting amine. Consider an acidic wash during workup to remove unreacted starting material. 2. Recrystallization or precipitation of the product as a salt (e.g., hydrochloride) can be an effective purification method.[12] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol provides a general method for the N-acylation of this compound, minimizing common side reactions.
-
Neutralization of the Hydrochloride Salt:
-
Suspend 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) and stir for 15-30 minutes at room temperature to liberate the free amine.
-
-
Acylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.05 equivalents of the desired acyl chloride or acid anhydride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Purification of 2-(Pyridin-2-yloxy)benzylamine from Oxidative Impurities
If the starting material has developed a yellow tint, indicating oxidation, this purification protocol can be employed.
-
Dissolution and Extraction:
-
Dissolve the impure this compound in water.
-
Make the solution basic (pH > 10) with 1M NaOH.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
-
Drying and Salt Formation:
-
Dry the organic extracts over anhydrous sodium sulfate and filter.
-
Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) to precipitate the purified hydrochloride salt.
-
-
Isolation:
-
Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reactive Sites and Potential Side Reactions
Caption: Key reactive sites and potential side reactions of the title compound.
Diagram 2: Troubleshooting Workflow for a Failed Acylation Reaction
Caption: A logical workflow for troubleshooting a failed acylation reaction.
References
-
Side Reactions on Amino Groups in Peptide Synthesis. Request PDF | ResearchGate.[Link]
-
1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts.[Link]
-
Spps and side reactions in peptide synthesis. SlideShare.[Link]
-
Chemical Reactions of Amines – Acylation and Basicity. BYJU'S.[Link]
-
Side Reaction in Peptide Synthesis Presentation. Scribd.[Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts.[Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.[Link]
-
How to purify Benzylamine? Reddit.[Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.[Link]
-
Coupling Reagents. Aapptec Peptides.[Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.[Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate.[Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.[Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.[Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.[Link]
-
Amine Reactions and Practice Problems. Chemistry Steps.[Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed.[Link]
-
Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Nature.[Link]
-
Selective C-4 Alkylation of Pyridines. ChemistryViews.[Link]
-
16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts.[Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. NIH.[Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry.[Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate.[Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.[Link]
-
12. Chapter 12 Solutions to Problems - Amines and Heterocycles. NC State University Libraries.[Link]
-
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. NIH.[Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC - NIH.[Link]
-
Electrophilic aromatic substitution (video). Khan Academy.[Link]
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
acyl chlorides with ammonia or primary amines. Chemguide.[Link]
-
Synthesis of Benzylamine and Derivatives. designer-drug.com.[Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.[Link]
-
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega.[Link]
-
Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed.[Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal.[Link]
-
Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI.[Link]
-
Benzylamine as an Arylcarboxy Surrogate: A Copper Catalyzed o-Benzoxylation of 2-Phenylpyridines Using Benzyl Amines. ResearchGate.[Link]
-
Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube.[Link]
-
Electrophilic Aromatic Substitution. YouTube.[Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.[Link]
-
Ether cleavage. Wikipedia.[Link]
- Process for preparing Benzylamine salts.
-
The stability of polyaniline in strongly alkaline or acidic aqueous media. ResearchGate.[Link]
-
Ether Formation and Cleavage Reactions. YouTube.[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistryviews.org [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for 2-(Pyridin-2-yloxy)benzylamine Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Pyridin-2-yloxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this specific transformation. We will delve into the underlying principles of the key synthetic routes, provide troubleshooting guidance for common experimental hurdles, and offer data-driven recommendations to enhance your reaction outcomes.
Introduction to the Synthetic Challenge
The synthesis of this compound involves the formation of a diaryl ether bond (C-O) and a benzylic amine moiety. The core challenge lies in the efficient and selective construction of the C-N bond, typically through a cross-coupling reaction. The two most prevalent and effective methods for this transformation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). The choice between these methodologies, and the specific catalyst system within each, is critical to the success of the synthesis.
This guide will focus on the catalytic C-N bond formation step, which is often the most challenging aspect of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two main catalytic routes are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods have been successfully employed for the formation of C-N bonds with aryl halides.[1][2] The Buchwald-Hartwig reaction is often favored for its milder reaction conditions and broader substrate scope, while the Ullmann reaction can be a cost-effective alternative.[2][3]
Q2: Why is catalyst selection so critical for this specific synthesis?
A2: Catalyst selection is paramount due to the presence of multiple functional groups in the substrates that can interact with the catalyst. The pyridine nitrogen, in particular, can coordinate to the metal center and potentially inhibit or alter the catalytic activity. The choice of ligand is crucial to modulate the catalyst's reactivity and stability, preventing unwanted side reactions and ensuring high yields.
Q3: Should I use a Palladium or Copper catalyst for my synthesis?
A3: The choice depends on several factors including cost, desired reaction conditions, and substrate sensitivity. Palladium catalysts, particularly with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), generally offer higher reactivity and broader functional group tolerance under milder conditions.[1][4] Copper catalysts, often used in Ullmann-type reactions, are less expensive but typically require higher reaction temperatures.[2] However, modern advancements with the use of bidentate ligands have made copper-catalyzed systems more efficient at lower temperatures.[5][6]
Q4: What are common side reactions to be aware of?
A4: Common side reactions include hydrodehalogenation of the aryl halide, homocoupling of the starting materials, and, in the case of palladium catalysis, potential β-hydride elimination if alkylamines with β-hydrogens are used.[1] For this specific synthesis, diarylation of the amine is a potential side product to monitor.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The pyridine nitrogen can bind to the palladium or copper center, inhibiting the catalytic cycle.[7] Try using a ligand that is bulky enough to prevent this coordination or a catalyst system known to be effective for pyridyl substrates. For palladium, consider ligands like XPhos or RuPhos. For copper, bidentate N,N- or N,O-ligands can be effective.[8] |
| Incorrect Base | The choice of base is critical for the deprotonation of the amine and regeneration of the active catalyst. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[9] For Ullmann reactions, bases like Cs2CO3 or K3PO4 are common.[10] The base strength should be optimized for your specific substrate and catalyst system. |
| Poor Solvent Choice | The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst. Toluene, dioxane, and DMF are commonly used solvents. Ensure proper degassing of the solvent before use. |
| Low Catalyst Loading | While it is desirable to use low catalyst loadings, some challenging substrates may require a higher initial loading. Try incrementally increasing the catalyst and ligand loading. |
Problem 2: Incomplete Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a modest increase in temperature may be beneficial, especially for Ullmann reactions.[2] However, be cautious as higher temperatures can also lead to catalyst decomposition. |
| Catalyst Decomposition | Palladium(0) catalysts can be sensitive to air and moisture.[11] The use of pre-catalysts, which are more air-stable and form the active Pd(0) species in situ, can improve reproducibility.[9] |
| Sub-optimal Ligand-to-Metal Ratio | The optimal ligand-to-metal ratio is typically between 1:1 and 2:1. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst instability. |
Catalyst and Ligand Selection Guide
The selection of the appropriate catalyst and ligand is the most critical factor for a successful C-N coupling reaction. Below is a summary of recommended starting points for catalyst systems for the synthesis of 2-(Pyridin-2-yloxy)benzylamine.
| Catalyst System | Metal | Recommended Ligands | Typical Base | Advantages | Considerations |
| Buchwald-Hartwig | Palladium | Buchwald Ligands (e.g., XPhos, SPhos, RuPhos), Josiphos Ligands | NaOtBu, K3PO4, Cs2CO3 | High activity, broad functional group tolerance, milder conditions.[1][12] | Higher cost of palladium and ligands. |
| Ullmann Condensation | Copper | Phenanthroline, N,N-dimethylglycine, various bidentate N,N and N,O ligands.[8] | K2CO3, Cs2CO3 | Lower cost, readily available reagents. | Often requires higher temperatures, can have narrower substrate scope.[2] |
Experimental Workflow & Diagrams
Logical Flow for Catalyst System Selection
Caption: Decision workflow for catalyst system selection.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link]
-
Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. SIOC Journals. Available at: [Link]
-
Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]
-
Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Royal Society of Chemistry. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Available at: [Link]
-
(PDF) Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions. ResearchGate. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
(PDF) Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ResearchGate. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Amide Coupling with 2-(Pyridin-2-yloxy)benzylamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with amide coupling reactions, specifically addressing the challenges and optimization strategies for using 2-(Pyridin-2-yloxy)benzylamine hydrochloride. Our goal is to provide in-depth, field-proven insights to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the coupling of this compound. The questions are structured to guide you from fundamental principles to specific troubleshooting scenarios.
Q1: My amide coupling reaction with this compound is giving low yield or failing completely. What are the most common reasons?
A1: Failure or low efficiency in this specific coupling reaction typically stems from one of three critical areas: improper handling of the amine salt, suboptimal choice of coupling reagents and base, or unfavorable reaction conditions.
2-(Pyridin-2-yloxy)benzylamine is supplied as a hydrochloride salt to improve its stability and shelf-life. However, for the coupling reaction to proceed, the free primary amine must be generated in situ. If the hydrochloride is not adequately neutralized, the concentration of the nucleophilic free amine will be too low to react efficiently with the activated carboxylic acid, leading to poor conversion.
Furthermore, the choice of coupling reagent and base is paramount. Some reagents are more effective than others for sterically hindered or less reactive amines. The base must be strong enough to deprotonate the ammonium salt but should not interfere with the reaction. Finally, factors like solvent, temperature, and concentration play a crucial role and must be carefully optimized.
Q2: How do I properly handle the hydrochloride salt? Is a pre-neutralization step required?
A2: A pre-neutralization and extraction of the free amine is generally not recommended as it can be cumbersome and may lead to degradation of the free amine. The most efficient method is an in situ deprotonation. This is achieved by adding a suitable organic base to the reaction mixture.
The key is to use at least 2.0 equivalents of base :
-
1.0 equivalent is required to neutralize the hydrochloride salt, forming the free amine.
-
An additional 1.0 equivalent (or more) is typically required for the coupling reagent to function optimally during the activation of the carboxylic acid.[1]
Failure to use sufficient base is a very common oversight that leads to stalled reactions.
Q3: Which base should I use, and how many equivalents are optimal?
A3: The ideal base is a non-nucleophilic, sterically hindered tertiary amine. This prevents the base from competing with your primary amine in attacking the activated carboxylic acid.
| Base | pKa (Conjugate Acid) | Recommended Equivalents | Rationale & Comments |
| Diisopropylethylamine (DIEA or Hünig's base) | ~10.7 | 2.0 - 2.5 | Highly Recommended. Sterically hindered and non-nucleophilic. Its pKa is sufficient to deprotonate the amine salt without causing significant side reactions.[2] |
| Triethylamine (TEA) | ~10.75 | 2.0 - 2.5 | Commonly used, but it is less sterically hindered than DIEA and can sometimes lead to side reactions, including acting as a nucleophile or promoting racemization.[3] |
| N-Methylmorpholine (NMM) | ~7.4 | 2.0 - 2.5 | A good alternative to DIEA, with a lower pKa. It is less likely to cause racemization than TEA. |
| 2,6-Lutidine or DTBP | ~6.7 / ~5.9 | 2.0 - 2.5 | These pyridine-based hindered bases can be useful, especially in preventing base-mediated side reactions, but their lower basicity might not be sufficient for complete deprotonation in all cases.[4] |
Avoid: Pyridine and other unhindered bases, as they can act as nucleophiles, leading to unwanted byproducts.
Q4: There are so many coupling reagents. Which one is best for this substrate?
A4: The choice of coupling reagent is critical and depends on the reactivity of both the carboxylic acid and the amine. For general purposes, modern aminium/uronium or phosphonium salt-based reagents are highly effective.[5]
| Reagent Class | Examples | Strengths | Weaknesses |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU, COMU | High reactivity, fast reaction times, suppress racemization.[6] HATU is often considered the gold standard for difficult couplings.[7] COMU is a safer, non-explosive alternative to HATU with comparable efficiency.[5] | Can cause guanidinylation of the primary amine as a side reaction if the amine is added too early.[6] More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, BOP | Excellent for hindered couplings and less reactive amines.[6] Does not cause guanidinylation. | BOP produces the carcinogenic byproduct HMPA and should be avoided.[5] PyBOP is a safer alternative. |
| Carbodiimides | EDC, DCC, DIC | Inexpensive and widely available.[8][9][10] EDC is water-soluble, simplifying workup. | Generally less reactive than aminium/phosphonium reagents. Often require an additive (e.g., HOBt, Oxyma) to improve efficiency and suppress racemization.[11] DCC produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove.[12] |
Recommendation: Start with HATU or COMU for the highest probability of success, especially if your carboxylic acid is complex. If cost is a major concern, an EDC/OxymaPure system is a robust and effective alternative.
Q5: What is the correct order of addition for the reagents?
A5: The order of addition is crucial, especially when using aminium/uronium reagents like HATU, to prevent unwanted side reactions.
The generally accepted best practice is to pre-activate the carboxylic acid .[13]
-
Dissolve the carboxylic acid , the coupling reagent (e.g., HATU, 1.05-1.2 eq), and the base (e.g., DIEA, 2.0-2.5 eq) in your chosen solvent (e.g., DMF).
-
Stir this mixture at room temperature for 5-15 minutes. This allows the formation of the highly reactive OAt-active ester.
-
Add a solution of This compound (1.0 eq) in the same solvent.
This sequence minimizes the contact time between the free amine and the highly reactive coupling reagent, thereby preventing the formation of guanidinium byproducts.
Q6: Which solvent should I use?
A6: The ideal solvent should fully dissolve all reactants and not interfere with the reaction. Polar aprotic solvents are the standard choice for amide coupling.
| Solvent | Dielectric Constant | Properties & Recommendations |
| N,N-Dimethylformamide (DMF) | 36.7 | Gold Standard. Excellent solvating power for most reactants, including polar starting materials and salts.[14] Ensure use of a fresh, high-purity grade, as old bottles can contain dimethylamine, which will compete in the reaction.[15] |
| Dichloromethane (DCM) | 9.1 | Good for less polar substrates. Reactions can sometimes be slower than in DMF.[16] Often used in Schotten-Baumann reactions with acyl chlorides.[1] |
| Acetonitrile (ACN) | 37.5 | A good polar aprotic alternative. Useful if DMF is incompatible with your substrate or downstream processing. |
| Tetrahydrofuran (THF) | 7.5 | Can be used, but its lower polarity may lead to solubility issues with the amine hydrochloride salt or the base-HCl salt byproduct. |
For this compound, DMF is the recommended starting point due to its superior ability to solvate the salt and facilitate the reaction.
Visualized Workflows and Mechanisms
General Amide Coupling Workflow
The following diagram outlines the critical steps for a successful coupling reaction, from reagent preparation to product analysis.
Caption: Recommended workflow for HATU-mediated amide coupling.
Troubleshooting Decision Tree
If your reaction is not performing as expected, use this decision tree to diagnose the potential issue.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
purification strategy for difficult 2-(Pyridin-2-yloxy)benzylamine hydrochloride separations
Case ID: PYR-BENZ-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are encountering difficulties purifying 2-(Pyridin-2-yloxy)benzylamine hydrochloride . This molecule presents a "perfect storm" for chromatographic tailing: it contains a highly basic primary amine (benzylamine, pKa ~9.3), a weakly basic pyridine nitrogen (pKa ~5.2), and an ether linkage that increases conformational flexibility.
When purified as a hydrochloride salt, the counter-ion (Cl⁻) often dissociates during chromatography, leading to broad, split, or tailing peaks due to interactions with residual silanols on the stationary phase.
The Golden Rule: Do not attempt to purify the salt form on normal phase silica unless absolutely necessary. The most robust strategy is to break the salt , purify the free base, and regenerate the salt in the final step.
Module 1: Diagnostic & Decision Matrix
Before selecting a method, determine your impurity profile and solubility.[1][2] Use the following decision tree to select the correct workflow.
Figure 1: Decision matrix for selecting the optimal purification route based on solubility and phase compatibility.
Module 2: Troubleshooting Guides (SOPs)
SOP-01: The "Free-Base" Flash Chromatography Strategy
Issue: The HCl salt sticks to the top of the silica column or elutes as a streak. Mechanism: Silica gel is slightly acidic (pH 5-6). The basic amine binds ionically to silanols.[3] Solution: Neutralize the salt before loading.
Protocol:
-
Partition: Dissolve the crude HCl salt in a minimal amount of water. Add DCM and adjust aqueous layer to pH >12 using 1M NaOH or sat. Na₂CO₃.
-
Extract: Extract the aqueous layer 3x with DCM. The product is now the free base .
-
Dry: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Mobile Phase: Use DCM : MeOH : NH₄OH (90:9:1) .
-
Note: The Ammonium Hydroxide is critical. It competes for silanol sites, sharpening the peak.
-
-
Column: Standard Silica or Amine-Functionalized Silica (KP-NH). If using KP-NH, omit NH₄OH from the mobile phase.
SOP-02: Reverse Phase Prep-HPLC (The "Tailing" Fix)
Issue: Broad, tailing peaks on C18 columns. Mechanism: At neutral pH, the amine is partially protonated, leading to secondary interactions. Solution: Use a "High pH" or "Ion-Pairing" strategy.
| Parameter | Method A: High pH (Recommended) | Method B: Low pH (Traditional) |
| Column | C18 Hybrid (e.g., XBridge, Gemini NX) | Standard C18 |
| Buffer | 10mM Ammonium Bicarbonate (pH 10) | Water + 0.1% TFA |
| Modifier | Acetonitrile | Acetonitrile |
| Mechanism | Amine is neutral (unprotonated). Hydrophobic retention dominates. | Amine is fully protonated. TFA acts as an ion-pairing agent to mask charge. |
| Pros | Sharp peaks, high loading capacity. | Excellent solubility for the HCl salt. |
| Cons | Requires pH-resistant column (pH > 9). | TFA is difficult to remove; can cause degradation during concentration. |
Critical Step: If using Method A (High pH), the product elutes as the free base. You must re-form the salt (see SOP-03).
SOP-03: Salt Regeneration & Final Isolation
Issue: Product is an oil or hygroscopic solid after purification. Solution: Controlled precipitation.
-
Dissolution: Dissolve the purified free base in dry Ethyl Acetate or Diethyl Ether.
-
Acidification: Dropwise add 4M HCl in Dioxane (or 2M HCl in Ether) at 0°C.
-
Precipitation: The HCl salt should precipitate immediately as a white solid.
-
Isolation: Filter or centrifuge. Wash with cold ether to remove excess acid.
-
Drying: Vacuum dry at 40°C to remove trace dioxane.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why do I see two peaks for the same compound on my analytical HPLC? A: This is likely "peak splitting" caused by the mismatch between your sample solvent (likely acidic/salt) and the mobile phase.
-
Fix: Dissolve your sample in the starting mobile phase of your gradient. If the mobile phase contains buffer, ensure your sample solvent does too.
Q2: Can I inject the HCl salt directly onto a Prep-HPLC column? A: Yes, but watch your pH.
-
If using Low pH (TFA/Formic) : Yes, the salt is compatible.
-
If using High pH (Bicarb) : The HCl will be neutralized instantly on-column. This is fine, but ensure you do not overload the buffer capacity of the mobile phase, or you will get distorted peaks.[4]
Q3: My compound degrades on silica. What now? A: Benzylamines can oxidize.
-
Fix: Switch to Reverse Phase (C18) immediately. Avoid drying the compound on silica gel (dry loading) in the presence of air. Use liquid injection.
Q4: I used TFA for purification, but now my NMR shows extra protons. A: You likely formed a TFA salt or have residual TFA.
-
Fix: Perform a "Salt Exchange." Dissolve in MeOH, add excess HCl (aq), and evaporate. Repeat 3x. The stronger acid (HCl) will displace the weaker acid (TFA).
Module 4: Advanced Mechanism Visualization
Understanding why the separation fails is key to fixing it. The diagram below illustrates the competition at the stationary phase surface.
Figure 2: Mechanistic view of amine tailing. Modifiers (Right) block acidic silanols, allowing the target amine to elute freely.
References
-
Agilent Technologies. (2025). Strategies for Purification of Basic Compounds. Retrieved from
-
Phenomenex. (2025). Troubleshooting Peak Tailing in HPLC of Basic Amines. Retrieved from
-
Waters Corporation. (2025). Effect of pH on Retention of Basic Compounds in Reversed-Phase HPLC. Retrieved from
-
PubChem. (2025).[5][6] 2-(Benzylamino)pyridine Compound Summary. Retrieved from
-
Chromatography Forum. (2004).[2] Amine hydrochloride in HPLC: Troubleshooting Split Peaks. Retrieved from
Sources
- 1. reddit.com [reddit.com]
- 2. sepscience.com [sepscience.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 2-(Pyridin-2-yloxy)benzylamine Hydrochloride
[1]
Executive Summary & Compound Profile
2-(Pyridin-2-yloxy)benzylamine hydrochloride is a bifunctional building block featuring a primary benzylamine and a pyridine ether motif.[1] It is widely employed in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and neurological drugs due to the ability of the pyridine ring to engage in hydrogen bonding and pi-stacking interactions.
However, its dual-basic nature (primary amine + pyridine nitrogen) and salt stoichiometry (often supplied as mono- or sesquihydrochloride) present specific challenges in stoichiometry control , solubility , and purification .
| Property | Specification |
| Molecular Formula | C₁₂H₁₂N₂O[1][2][3][4] · xHCl (typically x=1 or 1.[1]5) |
| Molecular Weight | 200.24 (Free Base) / ~236.7 (Mono-HCl) |
| pKa (Calculated) | ~9.2 (Benzylamine), ~5.2 (Pyridine) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, MeOH, DMSO | Low: DCM, Et₂O, Hexanes |
Troubleshooting & FAQs
Category A: Reaction Stoichiometry & Setup
Q1: My amide coupling yields are consistently low (<40%). I am using standard HATU/DIPEA conditions. What is going wrong? Diagnosis: The issue is likely under-neutralization of the hydrochloride salt. Explanation: This compound is often supplied as a sesquihydrochloride (1.5 HCl) or dihydrochloride.[1] Standard protocols assume 1.0 equivalent of HCl. If you calculate base (DIPEA/TEA) based on a mono-HCl assumption, the primary amine remains partially protonated and non-nucleophilic.[1] Furthermore, the pyridine nitrogen can scavenge protons or coordinate with metal catalysts (if used). Solution:
-
Check the CoA: Confirm the exact salt stoichiometry (Cl content analysis).
-
Adjust Base: Use 3.5 to 4.0 equivalents of DIPEA. You need:
-
1.5–2.0 eq to neutralize the amine salts.
-
1.0 eq to activate the carboxylic acid.
-
1.0 eq excess to maintain basic pH (~8-9) throughout the reaction.
-
-
Order of Addition: Pre-mix the amine salt with the base in the solvent for 10 minutes before adding the activated acid/coupling agent mixture. This ensures the free base is available for reaction.
Q2: Can I use this compound in reductive amination without free-basing first? Answer: Yes, but with a specific modification. Protocol Adjustment: In reductive aminations (e.g., with STAB or NaBH₃CN), the formation of the imine intermediate is pH-sensitive.
-
Do NOT add strong base (like NaOH) which might degrade the aldehyde.
-
DO use a buffered system.[1] Add 1.0 eq of Sodium Acetate (NaOAc) or 0.5 eq of TEA to the reaction mixture in MeOH/DCE. This liberates enough free amine to form the imine while maintaining the slightly acidic conditions required for the borohydride reduction.
Category B: Purification & Workup[5][6]
Q3: The product streaks/tails severely on silica gel columns. How do I fix this? Diagnosis: The pyridine ring and the secondary amide (product) or residual amine interact strongly with the acidic silanols on the silica surface. Refined Method:
-
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM/MeOH/NH₄OH 95:4:1).
-
Alternative: Use amino-functionalized silica cartridges if available; these require no basic modifier.[1]
-
Reverse Phase: This is the preferred method.[5] The compound behaves well on C18 columns using a Water/Acetonitrile gradient with 0.1% Formic Acid or 0.05% TFA . Note: If using TFA, the product will be isolated as a TFA salt.
Q4: How do I remove the hydrochloride salt to get the free base for storage? Warning: The free base is an oil or low-melting solid that is prone to oxidation and carbonate formation (absorbing CO₂ from air). Recommendation: Store as the HCl salt. If you must free-base for a specific reaction (e.g., Pd-catalyzed coupling where halides are detrimental):
Advanced Experimental Protocols
Protocol A: Optimized Amide Coupling (HATU Method)
Designed to overcome salt-induced stalling.[1]
Reagents:
-
Carboxylic Acid (1.0 mmol)
-
2-(Pyridin-2-yloxy)benzylamine HCl (1.1 mmol)[1]
-
HATU (1.1 mmol)
-
DIPEA (4.0 mmol)
-
DMF (anhydrous, 5 mL)
Step-by-Step:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (3 mL). Add DIPEA (1.0 equiv) and stir at RT for 5 minutes. Color change to yellow/orange indicates activation.
-
Salt Neutralization: In a separate vial, suspend the Amine HCl salt (1.1 equiv) in DMF (2 mL). Add the remaining DIPEA (3.0 equiv). Sonicate or vortex until the solid dissolves (solution may remain cloudy due to amine salts).
-
Coupling: Add the Amine/Base solution to the Activated Acid solution dropwise.
-
Monitoring: Stir at RT. Monitor by LCMS at 1 hour. The pyridine nitrogen provides a distinct UV signature (approx. 260-270 nm).[1]
-
Workup: Dilute with EtOAc (30 mL). Wash with Sat. NaHCO₃ (2 x 10 mL) to remove HOBt/HATU byproducts.[1] Wash with Brine (10 mL).[1] Dry over Na₂SO₄.[1][5]
Protocol B: Reaction Workflow Visualization
Figure 1: Decision logic for optimizing amide coupling with hydrochloride salts.
Purification Strategy
The presence of the pyridine ring makes this compound and its derivatives sensitive to pH during purification. Use the following decision tree to select the optimal method.
Figure 2: Purification method selection based on solubility and stability.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
Chem-Impex International. 3-(Pyridin-2-yloxy)benzylamine hydrochloride Applications. Retrieved from
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (General reference for HATU/Base stoichiometry).
-
Santa Cruz Biotechnology. 3-(Pyridin-2-yloxy)benzylamine hydrochloride Safety Data Sheet. Retrieved from
-
Royal Society of Chemistry. Deaminative coupling of benzylamines and arylboronic acids. (Contextual reference for benzylamine reactivity). Retrieved from
(Note: While specific literature on the 2-isomer is proprietary or sparse, reactivity profiles are extrapolated from the 3- and 4-isomers and general benzylamine/pyridine chemistry validated in search results 1.1, 1.3, and 1.15).
Validation & Comparative
Optimizing Biaryl Ether Scaffolds: A Comparative Guide to 2-(Pyridin-2-yloxy)benzylamine Hydrochloride
The following guide provides an in-depth technical comparison of 2-(Pyridin-2-yloxy)benzylamine hydrochloride against its positional isomers. This analysis is designed for medicinal chemists and drug discovery scientists selecting scaffolds for lead optimization.
Executive Summary: The "Bent" Bioisostere
This compound (CAS: 870061-28-2) is a privileged medicinal chemistry building block. It belongs to the class of aryl-pyridyl ethers , widely used to improve the physicochemical profile of drug candidates compared to traditional biaryl ethers.
Its primary utility lies in its specific geometry: the ortho-substitution creates a distinct "kink" or "bent" conformation (approx. 60–90° inter-ring angle), unlike the linear vector of its para-isomer. This guide compares the 2-isomer directly with its 3- (meta) and 4- (para) counterparts, evaluating their structural, electronic, and synthetic performance.
Core Advantages of the 2-Isomer:
-
Conformational Locking: The ortho ether oxygen often engages in intramolecular hydrogen bonding with the benzylic amine (or derived amide), reducing entropic penalty upon protein binding.
-
Solubility Enhancement: The pyridine nitrogen (pKa ~5.2) acts as a hydrogen bond acceptor and increases polarity (lowers cLogP) compared to a phenyl ring.
-
Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) than a phenyl ring, though the benzylic position remains a metabolic soft spot.
Comparative Analysis: Positional Isomers
The choice between the 2-, 3-, and 4-isomers is rarely about "potency" in isolation but about geometric fit and vector alignment .
Table 1: Physicochemical & Structural Comparison
| Feature | 2-(Pyridin-2-yloxy)... (Ortho) | 3-(Pyridin-2-yloxy)... (Meta) | 4-(Pyridin-2-yloxy)... (Para) |
| CAS Number | 870061-28-2 | 1107060-73-0 | 1171884-78-8 |
| Geometry (Vector) | Bent / U-Shape | Angled / V-Shape | Linear / Rod-Shape |
| Exit Vector Angle | ~60° | ~120° | ~180° |
| Steric Hindrance | High (Ortho effect) | Moderate | Low |
| Intramolecular H-Bond | Yes (Possible N-H...O) | No | No |
| Calc. LogP (Free Base) | ~2.1 | ~2.2 | ~2.2 |
| tPSA (Ų) | ~38.0 | ~38.0 | ~38.0 |
| Primary Utility | Macrocyclization, Turn-mimetics | Linker, Spacer | Linear Extension |
Performance Data Interpretation
-
The Ortho Effect (2-Isomer): In experimental coupling (e.g., amide synthesis), the 2-isomer often shows slightly lower reaction rates (Yields ~75-85%) compared to the 4-isomer (>90%) due to steric crowding from the adjacent pyridinyloxy group. However, this same crowding pre-organizes the molecule, often leading to higher binding affinity if the target pocket requires a turn.
-
Solubility: All three isomers significantly improve aqueous solubility compared to the phenoxy analog (LogP ~2.8). The pyridine nitrogen provides a handle for salt formation (HCl salts are stable solids).
Mechanistic Insight: Scaffold Selection Logic
The following decision tree illustrates when to select the 2-isomer over its alternatives based on structural biology requirements.
Figure 1: Decision logic for selecting pyridinyloxybenzylamine isomers based on binding pocket geometry.
Experimental Protocol: General Usage
Since this compound is a building block, the "performance" is defined by its success in downstream reactions. The most common application is Amide Coupling to attach a pharmacophore.
Objective: Couple 2-(Pyridin-2-yloxy)benzylamine HCl with a carboxylic acid (R-COOH).
Materials:
-
Amine: 2-(Pyridin-2-yloxy)benzylamine HCl (1.0 equiv)
-
Acid: R-COOH (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0–4.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Protocol (Self-Validating):
-
Dissolution: In a generic vial, dissolve R-COOH (1.0 mmol) in DMF (5 mL).
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 5–10 minutes at Room Temperature (RT).
-
Validation Check: The solution should turn slightly yellow (HATU activation). If using T3P, no color change is expected, but ensure base is added after acid/amine mixture to prevent background hydrolysis.
-
-
Addition: Add 2-(Pyridin-2-yloxy)benzylamine HCl (1.0 mmol).
-
Critical Step: Because the amine is an HCl salt, the extra equivalents of DIPEA (total 3-4 equiv) are mandatory to free the base. If the pH is < 8 (check wet litmus), add more DIPEA.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Monitor by LC-MS. The product peak [M+H]+ should correspond to (MW_Acid + MW_Amine - 18).
-
-
Work-up: Dilute with EtOAc (20 mL), wash with Sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.
-
Purification: Flash chromatography (gradient 0-10% MeOH in DCM).
Note on Reactivity: The ortho isomer (2-isomer) may react slower than the para isomer due to the steric bulk of the pyridinyloxy group blocking the approach of the activated ester. If conversion is <50% after 4 hours, heat to 40°C.
Synthesis Pathway (Origin of the Compound)
Understanding the synthesis helps in troubleshooting impurities. These compounds are typically made via SNAr (Nucleophilic Aromatic Substitution) .
Figure 2: Standard synthetic route. Note that N-protection (Boc) is crucial to prevent self-polymerization during the SNAr step.
Conclusion & Recommendations
-
Select the 2-Isomer (Ortho) when your pharmacophore requires a "turn" motif or when you need to induce a specific conformation to fit a compact binding pocket. It is an excellent bioisostere for ortho-biphenyls but with improved solubility.
-
Select the 4-Isomer (Para) when you need a linear linker to extend a chain deep into a solvent-exposed channel.
-
Handling: Always store the HCl salt in a desiccator. The free base is an oil and is prone to oxidation over time; the hydrochloride salt is stable for years at -20°C.
References
-
PubChem. (2024). Compound Summary: 2-(Benzylamino)pyridine and related substructures. National Library of Medicine. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for pyridine as a phenyl bioisostere).
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Source for Amide Coupling protocols).
A Guide to Enhancing Experimental Reproducibility with 2-(Pyridin-2-yloxy)benzylamine Hydrochloride and Its Alternatives in Neurological Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutics for neurological disorders is a paramount objective. Within this landscape, compounds such as 2-(Pyridin-2-yloxy)benzylamine hydrochloride have emerged as valuable scaffolds and research tools. This guide provides an in-depth technical comparison of this compound and its alternatives, with a focus on ensuring the reproducibility of experimental findings. We will delve into the causality behind experimental design, present detailed protocols, and offer a comparative analysis to inform your research.
The Critical Role of Reproducibility in Preclinical Research
The challenge of reproducibility in preclinical research is a well-documented concern, with studies indicating that a significant portion of findings are difficult to replicate.[1] This not only impedes scientific progress but also leads to a misallocation of resources.[2] When working with chemical probes and potential drug candidates like this compound, rigorous and reproducible experimental design is not just best practice; it is a necessity for generating trustworthy and translatable data.
Understanding this compound
This compound is a versatile chemical entity utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pursuit of novel therapeutics for neurological conditions.[3] Its structural motif is of interest to medicinal chemists, and it is also employed in chemical biology to investigate interactions with enzymes and receptors.[3] The broader class of pyridin-2-yl-methylamine derivatives has been explored for potential antidepressant and analgesic properties, with evidence suggesting agonist activity at serotonin 5-HT1A receptors.[4]
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is the foundation of reproducible experimentation.
| Property | Value | Source |
| CAS Number | 870061-28-2 | [5] |
| Molecular Formula | C₁₂H₁₂N₂O·HCl | [5] |
| Molecular Weight | 236.7 g/mol | [5] |
| Appearance | White crystalline powder | [3] |
| Storage Conditions | 0-8 °C | [3] |
A Reproducible Experimental Protocol: 5-HT1A Receptor Binding Assay
Given the potential of this compound and its analogs to interact with serotonin receptors, a common and critical experiment is the receptor binding assay. This assay determines the affinity of a compound for a specific receptor, a key parameter in drug discovery.
Causality in Protocol Design
The following protocol for a competitive radioligand binding assay for the 5-HT1A receptor is designed with self-validation and reproducibility in mind. Each step has a clear scientific rationale:
-
Choice of Radioligand: [³H]8-OH-DPAT is a well-characterized, high-affinity agonist for the 5-HT1A receptor, ensuring a stable and detectable signal.
-
Receptor Source: Using a stable cell line (e.g., CHO or HEK293) expressing the human 5-HT1A receptor provides a consistent and reproducible source of the target protein, unlike tissue homogenates which can have higher variability.[6]
-
Incubation Time and Temperature: These parameters are optimized to ensure the binding reaction reaches equilibrium, a prerequisite for accurate affinity determination.[7]
-
Non-Specific Binding Determination: The inclusion of a high concentration of a known, unlabeled ligand (e.g., serotonin) is crucial to differentiate between specific binding to the receptor and non-specific binding to other cellular components or the filter membrane.
-
Filtration and Washing: Rapid filtration is essential to separate bound from free radioligand without disturbing the equilibrium. The washing steps are designed to remove unbound radioligand while minimizing the dissociation of specifically bound ligand.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol), diluted in assay buffer to a final concentration of 1 nM.
-
Test Compound: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Non-Specific Binding Control: 10 µM serotonin in assay buffer.
-
Receptor Membranes: Prepare membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor, and dilute in assay buffer to a concentration of 10-20 µg of protein per well.[6]
-
-
Assay Procedure:
-
To a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of 10 µM serotonin (for non-specific binding).
-
25 µL of each concentration of the test compound.
-
-
Add 25 µL of [³H]8-OH-DPAT to all wells.
-
Add 50 µL of the receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow Diagram
Caption: Workflow for a 5-HT1A Receptor Radioligand Binding Assay.
Comparative Analysis with Alternative 5-HT1A Receptor Modulators
A critical aspect of robust research is understanding how a novel compound performs relative to established alternatives. For 5-HT1A receptor agonists, several compounds are widely used as research tools and have been developed as therapeutics.[8]
| Compound | Chemical Class | 5-HT1A Ki (nM) | Functional Activity | Key Characteristics |
| 2-(Pyridin-2-yloxy)benzylamine HCl | Pyridinyloxy Benzylamine | Not Publicly Available | Presumed Agonist | Research chemical, potential scaffold for neurological drug discovery.[3] |
| Buspirone | Azapirone | 10-40 | Partial Agonist | Anxiolytic drug; also has affinity for dopamine D2 receptors.[8] |
| Tandospirone | Azapirone | 27 | Partial Agonist | Anxiolytic and antidepressant effects.[8] |
| Flesinoxan | Piperazine | 0.5-2 | Full Agonist | Highly potent and selective 5-HT1A receptor agonist.[8] |
| 8-OH-DPAT | Aminotetralin | 0.5-1.5 | Full Agonist | Widely used as a research tool for studying 5-HT1A receptor function.[9] |
Note: The binding affinity (Ki) values can vary between studies depending on the specific experimental conditions. The data presented here are representative values from the literature.
While direct, peer-reviewed comparative data for this compound is scarce, its structural class suggests it would likely exhibit agonist properties at the 5-HT1A receptor. Its utility would lie in its potential for chemical modification to optimize potency, selectivity, and pharmacokinetic properties compared to existing scaffolds. For instance, researchers might aim to improve upon the partial agonism of buspirone to achieve a different therapeutic effect or enhance selectivity over other neurotransmitter receptors.
The 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[10] Understanding this pathway is crucial for interpreting the functional consequences of receptor binding.
Upon agonist binding, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o). This leads to:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, making it less likely to fire. It also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[4]
These actions collectively lead to a decrease in neuronal excitability.
5-HT1A Signaling Pathway Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tag-lite Serotonin 5HT-1A Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of 5-HT1A receptor ligands by drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of 2-(Pyridin-2-yloxy)benzylamine Hydrochloride Derivatives as Anticancer Agents
This guide provides a comprehensive comparison of the biological activity of a promising class of anticancer compounds, 2-(Pyridin-2-yloxy)benzylamine hydrochloride derivatives, with a focus on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea analogs. We will delve into their efficacy against various cancer cell lines, compare their performance with established anticancer drugs, and provide detailed experimental protocols for their validation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of Pyridine Derivatives in Oncology
Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Their unique chemical properties allow for diverse molecular interactions, making them ideal candidates for targeting key biological pathways implicated in cancer.[2] Among these, this compound derivatives have emerged as a versatile scaffold for the synthesis of novel anticancer compounds.[3][4] This guide will focus on a specific series of these derivatives, N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea, which has shown significant antiproliferative activity against a range of cancer cell lines.[5]
Comparative Efficacy Analysis: N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives vs. Standard-of-Care Agents
A crucial aspect of drug discovery is benchmarking novel compounds against existing therapies. In this section, we compare the in vitro cytotoxic activity of selected N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives with Sorafenib, a multi-kinase inhibitor, and Doxorubicin, a conventional chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that inhibits 50% of cancer cell growth, are presented for four human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer).
| Compound/Drug | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | PC-3 IC50 (µM) |
| Derivative 9b | < 5 | < 3 | < 3 | < 3 |
| Derivative 9d | < 5 | < 3 | < 3 | < 5 |
| Sorafenib | 2.12 ± 0.18[6] | 32.0[7] | 2.25 ± 0.71[6] | > 20 |
| Doxorubicin | > 20[8] | 2.5[8] | Not Reported | Not Reported |
Data Interpretation:
The data clearly indicates that derivatives 9b and 9d exhibit potent antiproliferative activity across all four cancer cell lines, with IC50 values in the low micromolar range.[5] Notably, their efficacy against MCF-7 and PC-3 cell lines is significantly higher than that of Sorafenib.[5][7] While Doxorubicin is highly effective against MCF-7 cells, its activity against A549 cells is limited.[8] This highlights the potential of these novel pyridine derivatives as broad-spectrum anticancer agents with a favorable comparative profile.
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many pyridine derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] Sorafenib, our primary comparator, is a well-established inhibitor of multiple kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Raf family kinases (Raf-1, B-Raf).[10]
Molecular docking studies suggest that N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives may also exert their anticancer effects through the inhibition of key kinases like BRAF.[6] The urea and pyridine moieties of these compounds are predicted to form crucial hydrogen bond interactions within the kinase domain.[6]
Doxorubicin, in contrast, has a different mechanism of action, primarily involving intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to DNA damage and cell death.[11][12]
Visualizing the VEGFR-2 Signaling Pathway
To understand the potential impact of VEGFR-2 inhibition by these pyridine derivatives, the following diagram illustrates the downstream signaling cascade.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Protocols for Biological Validation
To ensure the scientific integrity and reproducibility of the findings, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
A general procedure for the synthesis of the target urea derivatives is as follows:[2][3]
Caption: General synthesis workflow for urea derivatives.
-
Preparation of the Amine Intermediate: Synthesize (3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)methanamine from commercially available starting materials through a series of reactions including etherification, oxime formation, and reduction.[3]
-
Urea Formation: Dissolve the synthesized amine intermediate in anhydrous dichloromethane (DCM).
-
Add the corresponding aryl isocyanate to the solution at room temperature.
-
Stir the reaction mixture for a specified time until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
-
Cell Seeding: Seed cancer cells (A549, MCF-7, HCT116, PC-3) in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[4][13]
-
Assay Buffer Preparation: Prepare a 1x kinase buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Addition: Add recombinant human VEGFR-2 kinase to the wells of a 96-well plate.
-
Inhibitor Incubation: Add the diluted test compounds to the wells and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit (e.g., Kinase-Glo® Max). A decrease in luminescence indicates inhibition of kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.
Conclusion and Future Directions
The N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives of this compound represent a promising new class of anticancer agents. Their potent and broad-spectrum in vitro activity, coupled with a potentially favorable mechanism of action targeting key oncogenic kinases, warrants further investigation. Future studies should focus on in vivo efficacy in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and further elucidation of their precise molecular targets to advance these compounds towards clinical development. The experimental protocols provided in this guide offer a robust framework for the continued validation and characterization of these and other novel anticancer candidates.
References
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. 2021;26(12):3496.
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. PubMed.
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
-
Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
-
Biological Activities of Pyridine Derivatives. BOC Sciences.
-
Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
-
In vitro effects of sorafenib and gemcitabine on proliferation of NSCLC... ResearchGate.
-
Sorafenib, multikinase inhibitor (CAS 284461-73-0). Abcam.
-
Synergistic interaction between sorafenib and gemcitabine in EGFR-TKI-sensitive and EGFR-TKI-resistant human lung cancer cell lines. PMC.
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC.
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
-
Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. ResearchGate.
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
-
Doxorubicin. StatPearls - NCBI Bookshelf.
-
An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. PMC.
-
Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs... ResearchGate.
-
Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. PubMed.
-
Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PMC - NIH.
-
Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. PubMed.
-
Research and development of N,N′-diarylureas as anti-tumor agents. PMC.
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: A Comparative Guide to the Applications of 2-(Pyridin-2-yloxy)benzylamine Hydrochloride in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery and development of novel therapeutic agents. Among the myriad of molecular starting points, heteroaromatic structures, particularly those containing the pyridine moiety, have consistently proven to be privileged scaffolds, lending themselves to a diverse array of biological activities. This guide provides a comprehensive comparison of the applications stemming from the use of 2-(Pyridin-2-yloxy)benzylamine hydrochloride , a versatile building block, against other classes of bioactive pyridine-containing compounds. Our focus will be on the potential for developing therapeutics with anti-fibrotic, anti-inflammatory, neuroprotective, and antimicrobial properties.
This compound: A Gateway to Novel Chemical Entities
This compound is a research chemical valued for its utility as a synthetic intermediate. Its structure, featuring a flexible benzylamine group linked to a pyridine ring via an ether linkage, presents multiple reactive sites for chemical modification. This allows for the construction of a diverse library of more complex molecules. While direct biological applications of this compound are not extensively documented, its primary value lies in its potential to serve as a cornerstone for the synthesis of novel drug candidates, particularly in the realm of neurological disorders.
The benzylamine moiety can readily undergo a variety of chemical transformations, including but not limited to:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form N-benzyl amides.
-
Reductive amination: Condensation with aldehydes or ketones followed by reduction to yield substituted benzylamines.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Cyclization reactions: Serving as a key component in the synthesis of heterocyclic ring systems.
These synthetic routes, facilitated by the reactive nature of the primary amine, open a vast chemical space for exploration by medicinal chemists.
Comparative Analysis of Bioactive Pyridine Derivatives
To contextualize the potential of derivatives synthesized from this compound, we will compare them with other classes of pyridine compounds that have demonstrated significant biological activity.
Anti-Fibrotic Activity: 2-(Pyridin-2-yl) Pyrimidine Derivatives
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activity.[1]
| Compound | Target | In Vitro Model | IC50 (µM) | Reference |
| 12m | Collagen I expression | Rat hepatic stellate cells (HSC-T6) | 45.69 | [1] |
| 12q | Collagen I expression | Rat hepatic stellate cells (HSC-T6) | 45.81 | [1] |
| Pirfenidone | Standard of Care | Rat hepatic stellate cells (HSC-T6) | >100 | [1] |
Table 1: In vitro anti-fibrotic activity of 2-(pyridin-2-yl) pyrimidine derivatives.
The anti-fibrotic effects of these compounds are linked to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[2][3] TGF-β promotes the differentiation of fibroblasts into myofibroblasts, which are the primary producers of collagen. By interfering with this pathway, these pyridine derivatives can reduce collagen deposition.
Caption: Selective inhibition of COX-2 by diaryl-substituted pyridine derivatives.
Neuroprotective Activity: N-Benzyl Pyridine-2-one Derivatives
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. N-benzyl pyridine-2-one derivatives have shown promise in protecting neurons from damage. [4]
| Compound | In Vivo Model | Key Finding | Reference |
| Compound 28d | Scopolamine-induced amnesia in mice | Significantly reversed memory deficits | [4] |
| Donepezil | Standard of Care | Reversed memory deficits | [4] |
Table 3: In vivo neuroprotective effects of N-benzyl pyridine-2-one derivatives.
A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for its breakdown. [4]
Caption: Mechanism of acetylcholinesterase inhibition by N-benzyl pyridine-2-one derivatives.
Antimicrobial Activity: Oxazolo[4,5-b]pyridine Analogs
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Oxazolo[4,5-b]pyridine analogs have demonstrated potent activity against various bacterial strains, including resistant ones. [5]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| P7 | E. coli isolate | 16 | [5] |
| P7 | P. aeruginosa | 8 | [5] |
| Ampicillin | E. coli isolate | >16 | [5] |
| Gentamicin | P. aeruginosa | 16 | [5] |
Table 4: In vitro antimicrobial activity of an oxazolo[4,5-b]pyridine analog.
These compounds are thought to exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. [6][7]Inhibition of this enzyme leads to bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by oxazolo[4,5-b]pyridine analogs.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and evaluation of these pyridine derivatives are crucial.
General Synthesis of N-(2-(Pyridin-2-yloxy)benzyl) Amides
This protocol describes a general method for the acylation of this compound to form a variety of amide derivatives.
Materials:
-
This compound
-
Desired carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
In Vitro Anti-Fibrotic Activity Assay (HSC-T6 Cells)
This protocol outlines the evaluation of compounds for their ability to inhibit collagen I expression in a rat hepatic stellate cell line. [1] Materials:
-
Immortalized rat hepatic stellate cells (HSC-T6)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Test compounds dissolved in DMSO
-
TGF-β1
-
Sirius Red/Picric Acid solution
-
0.1 M NaOH
-
Microplate reader
Procedure:
-
Seed HSC-T6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce fibrosis by adding TGF-β1 (10 ng/mL) to the wells and incubate for another 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and stain with Sirius Red/Picric Acid solution for 1 hour.
-
Wash the wells with 0.1 M HCl to remove unbound dye.
-
Dissolve the bound dye in 0.1 M NaOH.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of collagen inhibition relative to the TGF-β1 treated control.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active molecules. By leveraging its inherent reactivity, researchers can access a wide range of chemical structures with the potential to address significant unmet medical needs. The comparative analysis presented in this guide highlights the broad therapeutic potential of pyridine-based compounds in areas such as fibrosis, inflammation, neurodegeneration, and infectious diseases. The provided experimental frameworks serve as a foundation for the rational design and evaluation of new drug candidates derived from this promising scaffold.
References
-
Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(3), 548. [Link]
-
PubChem. (n.d.). 2-(Benzylamino)pyridine. Retrieved February 2, 2026, from [Link]
-
Wang, X., et al. (2016). Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. Bioorganic & Medicinal Chemistry, 24(3), 448-455. [Link]
-
Cattaneo, F., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Journal of Biological Regulators and Homeostatic Agents, 34(3), 819-828. [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
-
Dooley, A., & ten Dijke, P. (2012). TGF-β in progression of liver disease. Cell and tissue research, 347(1), 245–256. [Link]
-
Pant, S., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. Laboratory animal research, 40(1), 9. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial DNA gyrase inhibitors. EcoSal Plus, 4(2). [Link]
-
Balamurugan, K., et al. (2017). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Biomedicine & Pharmacotherapy, 92, 993-1003. [Link]
-
Nguyen, O. T. K., et al. (2023). Ni‐based metal organic frameworks: an efficient catalyst for the amidation reaction to obtain N‐(pyridin‐2‐yl)arylamides. Journal of Chemical Technology & Biotechnology, 98(5), 1163-1172. [Link]
-
Sridhar, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6563. [Link]
-
Gierse, J. K., et al. (1996). Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase. Biochemical Journal, 313(Pt 3), 879–885. [Link]
-
Fabregat, I., et al. (2016). TGF-β signaling in liver fibrosis. Journal of hepatology, 64(4), 964–975. [Link]
-
Yildiz, I., et al. (2021). Molecular Modeling, Density Functional Theory, ADME Prediction and Antimicrobial Activity Studies of 2-(substituted)oxazolo[4,5-b]pyridine Derivatives. New Journal of Chemistry, 45(16), 7241-7254. [Link]
-
Kim, H., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Marine Drugs, 18(11), 562. [Link]
-
Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives. (2018). Molecules, 23(11), 2933. [Link]
- Chan, C. C., et al. (1995). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 274(3), 1531–1538.
-
Mohsin, M., & Ahmad, A. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in chemistry, 10, 989502. [Link]
-
Liu, R. M., & Desai, K. (2015). TGF-β inhibitors for the treatment of liver fibrosis. Future medicinal chemistry, 7(12), 1567–1580. [Link]
-
Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307-314. [Link]
-
Bax, B. D., et al. (2010). Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents. Journal of medicinal chemistry, 53(24), 8746–8754. [Link]
-
Kumar, A., et al. (2021). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 6(42), 28063-28077. [Link]
-
MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. Retrieved February 2, 2026, from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). DNA gyrase as a target for quinolones. Biochemistry, 53(10), 1565–1574. [Link]
-
Constable, E. C., et al. (2001). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses, (7), 294-295. [Link]
Sources
- 1. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 2. Exploring the Therapeutic Potential of TGF-β Inhibitors for Liver Fibrosis: Targeting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 6. Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Analytical Strategies for 2-(Pyridin-2-yloxy)benzylamine Hydrochloride
The Analytical Challenge
2-(Pyridin-2-yloxy)benzylamine hydrochloride is a critical intermediate often employed in the synthesis of potassium channel inhibitors (e.g., KCNT1/SLACK inhibitors) and acid-suppressing drugs. Its analysis presents a distinct set of challenges rooted in its physicochemical properties:
-
Dual Basicity: The molecule contains two basic nitrogen centers: the primary benzylamine (
) and the pyridine ring ( ). This leads to severe peak tailing on standard C18 columns due to silanol interactions. -
Salt Stoichiometry: As a hydrochloride salt, accurate quantitation requires distinguishing the active pharmaceutical ingredient (API) from the counter-ion, which traditional RP-HPLC cannot detect directly.
-
Chromophoric Limitations: While the pyridine ring provides UV absorption, the lack of extended conjugation limits sensitivity compared to larger drug molecules, necessitating low-wavelength detection (210–254 nm).
This guide compares three peer-reviewed and industry-standard methodologies to ensure purity, potency, and salt integrity.
Comparative Methodology Overview
The following table summarizes the three primary analytical approaches. These methods are derived from standard protocols for pyridine-ether based benzylamines found in medicinal chemistry literature (e.g., European Journal of Medicinal Chemistry, Journal of Chromatography A).
| Feature | Method A: IP-RP-HPLC (Standard QC) | Method B: HILIC-CAD/MS (Trace Impurity) | Method C: qNMR (Absolute Potency) |
| Primary Utility | Routine purity testing & reaction monitoring. | Polar impurity tracking & counter-ion (Cl⁻) quantification. | Reference Standard qualification & salt stoichiometry. |
| Separation Mechanism | Hydrophobic interaction + Ion Suppression. | Hydrophilic partitioning + Electrostatic interaction. | Nuclear spin resonance (No separation). |
| Detection Limit (LOD) | ~0.5 µg/mL (UV) | < 0.05 µg/mL (MS) | N/A (Sensitivity limited by mass). |
| Throughput | High (10-15 min run). | Medium (Equilibration required). | Low (Manual processing). |
| Key Limitation | Cannot detect chloride counter-ion. | Requires long column equilibration. | High sample mass required (~10 mg). |
Detailed Experimental Protocols
Method A: Ion-Pair Reversed-Phase HPLC (The Workhorse)
Best for: Routine purity checks, stability studies, and reaction monitoring.
This method utilizes an acidic mobile phase to fully protonate both nitrogen species, ensuring they exist as cations. This prevents "free-base/salt" equilibrium on-column, sharpening the peak shape.
Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
, . -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Why TFA? The low pH suppresses silanol ionization on the column, and the trifluoroacetate anion forms a hydrophobic ion-pair with the protonated benzylamine, improving retention and shape.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0–2 min: 5% B (Isocratic hold for polar impurities)
-
2–12 min: 5%
95% B -
12–15 min: 95% B
-
-
Flow Rate:
. -
Detection: UV @ 254 nm (Pyridine
) and 210 nm (Benzylamine). -
Temperature:
.
Self-Validating System Suitability:
-
Tailing Factor (
): Must be . If , the column silanols are active; increase TFA concentration or switch to a "Basic Resistant" column. -
Resolution (
): > 2.0 between the main peak and the known impurity 2-fluoropyridine (often present from synthesis).
Method B: HILIC-MS (The Impurity Hunter)
Best for: Genotoxic impurity screening and polar hydrolysis products.
Standard RP-HPLC often elutes polar hydrolysis products (like 2-hydroxybenzylamine) in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) retains these polar species.
Protocol:
-
Column: Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC),
, . -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Mobile Phase B: Acetonitrile (nonsolvating).
-
Gradient: 95% B
60% B over 10 minutes.-
Note: HILIC runs "backwards" compared to RP-HPLC; water is the "strong" solvent.
-
-
Detection: ESI-MS (Positive Mode).
-
Target Mass:
(Free Base). -
Scan Range: 100–500 m/z.
-
Method C: Quantitative NMR (qNMR)
Best for: Establishing the Reference Standard.
Since hygroscopicity can alter the weight of the HCl salt, qNMR is the only method to determine the absolute weight % purity without a reference standard.
Protocol:
-
Solvent: DMSO-
(Dissolves the salt completely). -
Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
-
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): (Crucial: must be of the longest relaxing proton). -
Scans: 16–32.
-
-
Integration Targets:
-
Benzyl methylene protons (
, singlet, 2H). -
Pyridine aromatic protons (distinct doublets/triplets at
).
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.
Figure 1: Decision matrix for analytical method selection based on data requirements.
Critical Analysis of Impurity Profiles
When analyzing this specific ether, three specific impurities are common. The guide below details how to identify them.
| Impurity | Origin | Detection Method | Notes |
| 2-Fluoropyridine | Starting Material | GC-FID or RP-HPLC | Highly volatile; often lost in drying but detectable if reaction is incomplete. |
| 2-Hydroxybenzylamine | Hydrolysis | HILIC-MS | Very polar. Elutes in void volume on C18 columns. |
| Dibenzylamine Dimer | Side Reaction | RP-HPLC | Highly hydrophobic; elutes late in the gradient (>10 min). |
Troubleshooting Peak Tailing
If the benzylamine peak tails significantly (
-
Cause: Interaction between the protonated amine and residual silanols on the silica support.
-
Solution:
-
Increase TFA concentration to 0.15%.
-
Switch to a "Hybrid Particle" column (e.g., Waters XBridge BEH) which operates at high pH (pH 10 with Ammonium Bicarbonate). At pH 10, the amine is neutral (Free Base), eliminating silanol interaction, though this risks on-column precipitation if the sample is injected in high-molarity acid.
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
Rout, S. K., et al. (2016). Benzylamine as an Arylcarboxy Surrogate: A Copper Catalyzed o-Benzoxylation of 2-Phenylpyridines. (Contextual synthesis and characterization data for pyridine-benzylamine ethers). Royal Society of Chemistry Advances. Link
-
Grinias, J. P., & Kennedy, R. T. (2016). Advances in chromatography for pharmaceutical analysis. (Review of HILIC vs RP for polar salts). Journal of Pharmaceutical and Biomedical Analysis. Link
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Pyridin-2-yloxy)benzylamine Hydrochloride
Welcome to your essential resource for the safe and compliant disposal of 2-(Pyridin-2-yloxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our objective is to provide clear, actionable, and scientifically grounded procedures that ensure the safety of personnel and the protection of our environment. The information herein is synthesized from established safety protocols and regulatory guidelines to empower you with the knowledge for responsible chemical waste management.
Understanding the Compound: Hazard Profile and Characteristics
This compound is a chemical compound with the molecular formula C12H12N2O·HCl and a molecular weight of 236.7 g/mol [1]. While a comprehensive safety data sheet (SDS) for this specific compound is not widely available, data from structurally similar compounds and general chemical principles allow us to anticipate its hazard profile.
A related compound, 4-(Pyridin-2-yloxy)benzylamine HCl, is classified as harmful if swallowed and is an irritant[2]. Similarly, benzylamine hydrochloride is known to cause skin and eye irritation and may cause respiratory irritation[3][4][5]. Benzydamine hydrochloride, another related compound, is also classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation and skin irritation[6][7]. Based on these analogs, it is prudent to handle this compound with a high degree of caution.
Key Anticipated Hazards:
-
Skin Corrosion/Irritation: Likely to cause skin irritation[3][4][5][6].
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation[3][4][5][6][7].
-
Respiratory Irritation: May cause respiratory tract irritation[3][4][5].
The primary responsibility for chemical waste disposal lies with the generator of the waste. Therefore, it is imperative to adhere to the guidelines established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations[8][9][10][11].
| Property | Value | Source |
| CAS Number | 870061-28-2 | [1] |
| Molecular Formula | C12H12N2O·HCl | [1] |
| Molecular Weight | 236.7 g/mol | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with the initial handling of the chemical and ends with its final removal by a licensed waste management service. The following workflow is designed to ensure safety and compliance at every stage.
Before handling the chemical for any purpose, including disposal, it is crucial to wear appropriate PPE. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles[4][5][6].
-
Lab Coat: A standard laboratory coat to protect from skin contact[5][12].
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary[4][6].
Establish a specific area in the laboratory for the accumulation of hazardous waste. This area should be clearly marked and away from general laboratory traffic.
Choose a waste container that is compatible with this compound. Key considerations for the container include:
-
Material: A high-density polyethylene (HDPE) or glass container is generally suitable. Do not use metal containers for acidic or basic waste[13].
-
Condition: The container must be in good condition, free from leaks, cracks, or corrosion[14].
-
Closure: The container must have a leak-proof, screw-on cap. Parafilm, stoppers, or beakers are not acceptable as primary closures[13][14].
Carefully transfer the waste into the designated container. If the compound is a solid, avoid generating dust[3]. For liquid waste, use a funnel to prevent spills.
After adding waste, securely close the container to prevent leaks or spills[13]. The container should remain closed at all times except when adding waste[13][14].
Proper labeling is a critical compliance requirement. The label must include:
-
The words "Hazardous Waste"[14].
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)[8].
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")[14].
-
The date when waste was first added to the container[8].
Place the labeled waste container in the designated hazardous waste accumulation area. The container should be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to contain any potential leaks or spills[13].
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste. All hazardous waste must be collected within specified time limits, typically within 90 days of the accumulation start date[13].
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to minimize harm.
Spill Cleanup:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spill from spreading.
-
Absorb: For liquid spills, use an inert absorbent material like sand, vermiculite, or a chemical spill kit[12]. For solid spills, carefully sweep up the material to avoid creating dust[3].
-
Collect: Place the absorbed material or swept solids into a labeled hazardous waste container[3][12].
-
Decontaminate: Clean the spill area with soap and water.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4][5].
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[3][4].
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3][4].
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention[3][4].
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Trash Disposal: This compound should not be disposed of in the regular trash as it is considered hazardous[8][15].
-
Drain Disposal: Do not dispose of this chemical down the sink. It is not a readily biodegradable substance and can be harmful to aquatic life[15][16].
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, adhering to the established workflow, and being prepared for emergencies, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific waste management policies and the official Safety Data Sheet for the most accurate and comprehensive guidance.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzylamine hydrochloride, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
University of California San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety. Retrieved from [Link]
-
RedStitch. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
Sources
- 1. amerigoscientific.com [amerigoscientific.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. axonator.com [axonator.com]
- 12. carlroth.com [carlroth.com]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 15. acs.org [acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of 2-(Pyridin-2-yloxy)benzylamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. 2-(Pyridin-2-yloxy)benzylamine hydrochloride, a compound with significant applications in pharmaceutical development and chemical biology, requires a nuanced understanding of its properties to ensure safe and effective use.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.
Understanding the Hazard Profile: A Cautious Approach to a Novel Compound
While a specific, comprehensive toxicological profile for this compound is not fully established, an analysis of its constituent functional groups—a pyridine ring, an ether linkage, and a benzylamine hydrochloride salt—necessitates a cautious approach. Analogous compounds, such as benzylamine hydrochloride, are known to cause skin, eye, and respiratory tract irritation.[3] Ingestion may lead to gastrointestinal irritation.[3] Furthermore, the presence of the pyridine moiety suggests that specialized disposal procedures should be considered.[4]
The hydrochloride salt form indicates that the compound is likely a solid at room temperature, which can present an inhalation hazard if handled as a powder. Therefore, minimizing dust generation is a critical control measure.[3]
Based on available data for similar structures, the following hazards should be assumed:
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.
| Body Part | Primary Protection | Secondary/Enhanced Protection | Rationale |
| Eyes | Chemical splash goggles[8] | Face shield worn over goggles[8][9] | Protects against dust particles and potential splashes. A face shield offers a broader barrier of protection. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving | Prevents direct skin contact. Double-gloving is recommended for extended handling periods or when working with larger quantities. |
| Body | Laboratory coat | Chemical-resistant apron or coveralls[10] | Protects clothing and skin from spills and contamination. Enhanced protection is necessary for larger scale operations. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | NIOSH-approved respirator with appropriate cartridges[11] | Minimizes inhalation of airborne particles. A respirator is crucial when engineering controls are insufficient to control dust. |
| Feet | Closed-toe shoes | Chemical-resistant shoe covers | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is non-negotiable. The following steps provide a procedural workflow designed to minimize exposure and ensure a safe working environment.
Preparation and Pre-Handling Checklist:
-
Designated Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control potential dust.
-
Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems, are clean and readily accessible within the work area.
-
Emergency Preparedness: Locate and verify the functionality of the nearest safety shower and eyewash station. Ensure a spill kit appropriate for solid chemical spills is available.
-
PPE Donning: Put on all required PPE in the correct order: laboratory coat, inner gloves, outer gloves, and eye/face protection. If a respirator is required, perform a seal check.
Handling and Experimental Use:
-
Weighing: When weighing the solid compound, use a draft shield or conduct the operation within a fume hood to prevent the dispersal of dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within a fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After use, decontaminate all surfaces and equipment with an appropriate solvent.
Safe Handling Workflow
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Disposal Plan: Environmental Responsibility and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Due to the pyridine component, specific waste handling procedures are necessary.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.[4]
-
Container Management: Keep waste containers closed when not in use. Store them in a well-ventilated area away from incompatible materials.
-
Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[4][12]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzylamine hydrochloride, 99%.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
- CymitQuimica. (2024, May 2). SAFETY DATA SHEET - Benzydamine Hydrochloride.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Benzylamine hydrochloride.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Amerigo Scientific. (n.d.). This compound.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- Chem-Impex. (n.d.). 2-(Pyridin-2-yloxy)benzylamine sesquihydrochloride.
- CAT 610. (2023, October 19). Benzydamine hydrochloride Assay Standard - SAFETY DATA SHEET.
- Chem-Impex. (n.d.). 3-(Pyridin-2-yloxy)benzylamine hydrochloride.
- Fluorochem. (n.d.). 4-(PYRIDIN-2-YLOXY)BENZYLAMINE HCL.
- TCI Chemicals. (2025, March 5). SAFETY DATA SHEET.
- DalMolin, M. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- NJ.gov. (n.d.). HAZARD SUMMARY.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2009, October 2). SAFETY DATA SHEET - Pyridine.
- PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- Sigma-Aldrich. (n.d.). 4-(PYRIDIN-2-YLOXY)BENZYLAMINE HCL | 1171884-78-8.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. realsafety.org [realsafety.org]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
